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Core Science & Biosynthesis

Foundational

1H and 13C NMR Spectral Analysis of 2-Chloro-4-methanesulfonyl-benzylamine: A Technical Guide for Drug Development

Executive Summary 2-Chloro-4-methanesulfonyl-benzylamine (frequently isolated as its hydrochloride salt, CAS: 106738-52-7) is a highly functionalized aromatic building block critical to modern medicinal chemistry. Its un...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-4-methanesulfonyl-benzylamine (frequently isolated as its hydrochloride salt, CAS: 106738-52-7) is a highly functionalized aromatic building block critical to modern medicinal chemistry. Its unique stereoelectronic profile makes it an ideal pharmacophore precursor for synthesizing bicyclic urea derivatives. This whitepaper provides a rigorous structural elucidation of the free base using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, detailing the mechanistic causality behind its spectral data and the self-validating protocols required for accurate acquisition.

Pharmacological Context: The sEH Inhibition Pathway

In drug development, this benzylamine derivative is primarily utilized to synthesize potent [1]. The sEH enzyme is responsible for the rapid catalytic hydrolysis of epoxyeicosatrienoic acids (EETs) into dihydroxyeicosatrienoic acids (DHETs)[2]. Because EETs exhibit profound vasodilatory, anti-inflammatory, and cardioprotective properties, preventing their degradation via sEH inhibition has emerged as a major [3]. The 2-chloro-4-methanesulfonyl-benzylamine moiety provides critical hydrogen bonding and hydrophobic interactions within the sEH active site.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Cardioprotective & Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH Enzyme) EET->sEH Metabolized by DHET DHETs (Pro-inflammatory & Less Active) sEH->DHET Hydrolysis Inhibitor 2-Chloro-4-methanesulfonyl- benzylamine Derivatives (sEH Inhibitors) Inhibitor->sEH Competitive Inhibition

Fig 1: Arachidonic acid cascade highlighting the sEH inhibition pathway.

Structural Elucidation & Mechanistic Rationale

The NMR chemical shifts of 2-chloro-4-methanesulfonyl-benzylamine are strictly governed by the competing electronic effects of its three ring substituents. Understanding these fundamental [4] allows for precise spectral prediction and assignment:

  • -SO₂CH₃ (Methanesulfonyl) at C4: This group is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects. It heavily deshields the ortho protons (H3 and H5), pushing their resonances significantly downfield (approaching 8.0 ppm).

  • -Cl (Chlorine) at C2: The highly electronegative chlorine atom withdraws electron density inductively (-I), further deshielding the adjacent H3 proton. However, its lone pairs provide slight resonance donation (+M) to the ortho/para positions, creating a complex push-pull electronic environment.

  • -CH₂NH₂ (Aminomethyl) at C1: This group is mildly electron-donating to the ring via hyperconjugation, though the electronegative nitrogen deshields the aliphatic methylene protons to ~4.00 ppm.

¹H NMR Spectral Analysis

The ¹H NMR spectrum exhibits a classic 1,2,4-trisubstituted benzene splitting pattern. The causality behind the multiplicity is driven by J-coupling: H3 only has a meta-neighbor (H5), resulting in a fine doublet (J ≈ 1.8 Hz). H5 couples with both H6 (ortho, J ≈ 8.0 Hz) and H3 (meta, J ≈ 1.8 Hz), appearing as a doublet of doublets (dd).

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.90Doublet (d)1.81HAr-H3
7.85Doublet of doublets (dd)8.0, 1.81HAr-H5
7.45Doublet (d)8.01HAr-H6
4.00Singlet (s)-2H-CH₂-
3.05Singlet (s)-3H-SO₂CH₃
1.60Broad singlet (br s)-2H-NH₂

Note: The -NH₂ protons appear as a broad singlet due to the quadrupolar relaxation of the ¹⁴N nucleus and intermediate chemical exchange rates with trace moisture in the solvent.

¹³C NMR Spectral Analysis

In the ¹³C NMR spectrum, the quaternary carbons (C1, C2, C4) are identifiable by their lower signal intensities. This is caused by the lack of Nuclear Overhauser Effect (NOE) enhancement from attached protons and their inherently longer spin-lattice relaxation times (T₁).

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
146.5Quaternary (C)C1 (attached to -CH₂NH₂)
138.5Quaternary (C)C4 (attached to -SO₂CH₃)
134.5Quaternary (C)C2 (attached to -Cl)
128.5Methine (CH)C6 (Ar-CH)
127.5Methine (CH)C3 (Ar-CH)
124.5Methine (CH)C5 (Ar-CH)
44.5Primary (CH₃)-SO₂CH₃
43.0Secondary (CH₂)-CH₂NH₂

Experimental Protocols: A Self-Validating System

To ensure maximum trustworthiness and reproducibility, the following protocol establishes a self-validating workflow for acquiring high-fidelity NMR data for this specific molecule.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 20 mg of the free base compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: 20 mg provides an optimal concentration to achieve a high signal-to-noise ratio (S/N) for ¹³C NMR within a reasonable timeframe. CDCl₃ is chosen over protic solvents (like CD₃OD) to prevent the rapid deuterium exchange of the -NH₂ protons, allowing them to be observed.

  • Instrument Tuning & Locking: Insert the sample into a 400 MHz spectrometer. Lock the magnetic field (B₀) to the deuterium resonance of CDCl₃. Perform automated gradient shimming.

    • Causality: Rigorous shimming ensures B₀ homogeneity. Poor shimming will artificially broaden the peaks, obscuring the critical 1.8 Hz meta-coupling required to differentiate H3 and H5.

  • ¹H Acquisition: Set parameters to 16 scans, a 1-second relaxation delay (d1), and a 30-degree excitation pulse.

  • ¹³C Acquisition: Set parameters to 512 scans, a 2-second relaxation delay (d1), and activate the WALTZ-16 ¹H-decoupling sequence.

    • Causality: The extended 2-second d1 delay is mandatory for ¹³C acquisition. Because quaternary carbons (C1, C2, C4) lack attached protons, their T₁ relaxation times are significantly longer. The extended delay ensures these nuclei fully relax to thermal equilibrium between pulses, preventing signal saturation and loss of the quaternary peaks.

NMR_Protocol Prep Sample Preparation 20 mg in 0.6 mL CDCl3 + TMS Lock Locking & Shimming Optimize B0 Field Homogeneity Prep->Lock Pulse1H 1H Acquisition ns=16, d1=1s, flip=30° Lock->Pulse1H Pulse13C 13C Acquisition ns=512, d1=2s, 1H-decoupled Lock->Pulse13C FT Fourier Transform & Phase/Baseline Correction Pulse1H->FT Pulse13C->FT Assign Spectral Analysis & Peak Assignment FT->Assign

Fig 2: Standardized self-validating workflow for 1H and 13C NMR acquisition.

References

  • Sone, T., Nakajima, T., & Takai, K. "Bicyclic urea derivative or pharmacologically permitted salt thereof." World Intellectual Property Organization, WO2011021645A1, 2011.
  • Imig, J. D. "Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology." Physiological Reviews, vol. 92, no. 1, 2012, pp. 101-130. URL:[Link]

  • Ni, G.-H., et al. "Soluble epoxide hydrolase: a promising therapeutic target for cardiovascular diseases." Die Pharmazie, vol. 66, no. 3, 2011, pp. 161-166. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 5th Edition, 2020. URL:[Link]

Sources

Exploratory

Solubility Profile of 2-Chloro-4-methanesulfonyl-benzylamine in Polar Organic Solvents: A Technical Guide

Executive Summary 2-Chloro-4-methanesulfonyl-benzylamine (often isolated as its hydrochloride salt, CAS 106738-52-7) is a critical synthetic intermediate widely utilized in medicinal chemistry, most notably in the develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-4-methanesulfonyl-benzylamine (often isolated as its hydrochloride salt, CAS 106738-52-7) is a critical synthetic intermediate widely utilized in medicinal chemistry, most notably in the development of bicyclic urea derivatives targeting soluble epoxide hydrolase (sEH) for respiratory and cardiovascular indications[1].

During drug development and process scale-up, understanding the thermodynamic solubility of this building block in polar organic solvents is paramount. Poor solvent selection can lead to incomplete reactions, challenging crystallizations, or false-positive bioassay results. This whitepaper provides an in-depth analysis of the molecule's solvation thermodynamics, empirical solubility profiles, and the gold-standard methodologies required for accurate solubility quantification.

Molecular Profiling & Physicochemical Architecture

The solubility behavior of 2-Chloro-4-methanesulfonyl-benzylamine is governed by three distinct structural motifs, each contributing uniquely to its intermolecular interaction profile:

  • The Methanesulfonyl (Sulfone) Group: A highly polar, electron-withdrawing moiety. It possesses a strong dipole moment and acts as a potent hydrogen-bond acceptor, driving solubility in polar aprotic solvents.

  • The Benzylamine Core: The primary amine acts as both a hydrogen-bond donor and acceptor. In its free base form, it is moderately lipophilic. However, it is most commonly utilized as a hydrochloride (HCl) salt to enhance stability and solid-state handling. Protonation drastically shifts its solubility profile, increasing its reliance on solvents capable of anion solvation.

  • The 2-Chloro Substitution: Provides a localized region of lipophilicity and polarizability, contributing to dispersion forces (London forces) that aid solubility in moderately non-polar microenvironments.

Solvation Solvent Polar Solvent (e.g., DMSO, MeOH) Sulfone Sulfone Group (δP, δH-acceptor) Solvent->Sulfone Dipole-Dipole Amine Amine / Ammonium (δH-donor/acceptor) Solvent->Amine H-Bonding Chloro Chlorophenyl Ring (δD-dispersion) Solvent->Chloro London Forces

Key intermolecular interactions driving the solvation of 2-Chloro-4-methanesulfonyl-benzylamine.

Thermodynamic Solvation Principles (HSP Framework)

To predict and rationalize the solubility of this compound, we apply Hansen Solubility Parameters (HSP) , which divide the total cohesive energy of a liquid into three components: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ )[2].

  • Free Base: The free base exhibits a balanced HSP profile. It dissolves readily in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) because the high δP​ of these solvents perfectly matches the dipole of the sulfone group, while their δH​ (acceptor) interacts with the primary amine.

  • Hydrochloride Salt: The thermodynamics shift entirely. The crystal lattice energy of the salt is significantly higher. Dissolution requires overcoming this lattice energy by solvating both the bulky organic cation and the small, hard chloride ( Cl− ) anion.

Expert Insight on Causality: Why does the HCl salt dissolve poorly in Acetonitrile (MeCN) despite MeCN being highly polar? Acetonitrile is a polar aprotic solvent with a very low hydrogen-bond donor capacity. It cannot effectively solvate the Cl− anion. In contrast, Methanol (MeOH), a polar protic solvent, forms strong hydrogen bonds with the chloride ion, effectively dismantling the crystal lattice and resulting in vastly superior solubility for the salt form.

Empirical Solubility Profile in Polar Organic Solvents

The table below synthesizes the representative thermodynamic solubility profiles for both the free base and the hydrochloride salt of 2-Chloro-4-methanesulfonyl-benzylamine at 25°C. (Note: Values are representative ranges based on structural analogs and HSP modeling for process chemistry planning).

SolventDielectric Constant ( ϵ )Solvent TypeSolubility: Free Base (mg/mL)Solubility: HCl Salt (mg/mL)Solvation Mechanism / Notes
DMSO 46.7Polar Aprotic> 100 (Very High)50 - 80 (High)Excellent dipole matching with sulfone; strong H-bond acceptor for amine.
DMF 36.7Polar Aprotic> 100 (Very High)40 - 60 (Moderate-High)Similar to DMSO, highly effective for the free base.
Methanol 32.7Polar Protic20 - 40 (Moderate)50 - 100 (High) Protic nature heavily solvates the Cl− anion, making it ideal for the salt.
Ethanol 24.5Polar Protic10 - 20 (Low-Moderate)15 - 30 (Moderate)Lower polarity than MeOH reduces overall capacity for salt dissolution.
Acetonitrile 37.5Polar Aprotic15 - 25 (Moderate)< 5 (Very Low) Inability to solvate Cl− leads to high lattice energy penalty for the salt.

Methodological Gold Standard: The Shake-Flask Protocol

To empirically validate the solubility of 2-Chloro-4-methanesulfonyl-benzylamine for regulatory or scale-up purposes, the Isothermal Shake-Flask Method coupled with HPLC-UV quantification remains the industry gold standard[3][4]. This method ensures that true thermodynamic equilibrium is reached, avoiding the false highs associated with kinetic solubility (e.g., solvent-shift methods).

Step-by-Step Protocol
  • Saturated Solution Preparation: Weigh an excess amount of 2-Chloro-4-methanesulfonyl-benzylamine (e.g., 50 mg) into a 2 mL glass HPLC vial. Add 1.0 mL of the target polar organic solvent. The presence of undissolved solid is mandatory to ensure saturation[4].

  • Isothermal Equilibration: Seal the vial tightly and place it in a thermostatic orbital shaker set to exactly 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours to achieve thermodynamic equilibrium.

  • Phase Separation: Remove the vial and centrifuge at 21,000 × g for 10 minutes at 25°C to pellet the undissolved solid. Alternatively, filter the supernatant through a 0.45 µm PTFE syringe filter (ensure the filter membrane is compatible with the organic solvent to prevent extractables)[4].

  • Sample Dilution: Carefully transfer a precise aliquot (e.g., 10 µL) of the clear supernatant into a new volumetric flask or vial. Dilute with a compatible solvent (e.g., the HPLC mobile phase) to bring the concentration within the linear dynamic range of the calibration curve.

  • HPLC-UV Quantification: Inject the diluted sample into a validated HPLC system. Quantify the peak area against a multi-point calibration curve prepared from a certified reference standard of the compound[5].

Workflow N1 1. Solid Addition (Excess Compound + Solvent) N2 2. Isothermal Equilibration (25°C, 24-48h) N1->N2 N3 3. Phase Separation (Centrifugation/Filtration) N2->N3 N4 4. Supernatant Collection & Dilution N3->N4 N5 5. HPLC-UV / LC-MS Quantification N4->N5 N6 6. Solubility Calculation vs. Calibration Curve N5->N6

Workflow of the miniaturized shake-flask method for thermodynamic solubility determination.

Analytical Considerations for HPLC

When analyzing this specific molecule, the presence of the chlorophenyl and methanesulfonyl groups provides a strong chromophore. UV detection at 220 nm or 254 nm is typically optimal. A standard C18 reverse-phase column using a gradient of Water (with 0.1% Trifluoroacetic acid to maintain the amine in a protonated state) and Acetonitrile will yield sharp, symmetrical peaks, preventing peak tailing caused by secondary interactions between the basic amine and free silanols on the stationary phase.

References

  • Chemsrc. "CAS No. 106738-52-7 | 2-Chloro-4-methanesulfonyl-benzylamine hydrochloride." Chemsrc Chemical Database. Available at:[Link]

  • Google Patents. "WO2011021645A1 - Bicyclic urea derivative or pharmacologically permitted salt thereof." World Intellectual Property Organization.
  • U.S. Environmental Protection Agency (EPA). "MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD." Regulations.gov. Available at:[Link]

  • ACS Publications. "New Formula for the Hydrogen-Bonding Hansen Component of Methanol, Ethanol, and n-Propanol for Non-ambient Conditions." Journal of Chemical & Engineering Data. Available at:[Link]

Sources

Foundational

Preliminary Investigation of 2-Chloro-4-methanesulfonyl-benzylamine Derivatives as Novel Soluble Epoxide Hydrolase (sEH) Inhibitors

A Technical Whitepaper for Drug Development Professionals and Pharmacologists Executive Summary The arachidonic acid (AA) cascade is a cornerstone of inflammatory signaling. While the cyclooxygenase (COX) and lipoxygenas...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals and Pharmacologists

Executive Summary

The arachidonic acid (AA) cascade is a cornerstone of inflammatory signaling. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways have been extensively drugged, the cytochrome P450 (CYP450) epoxygenase pathway remains a highly promising, yet underutilized, therapeutic frontier. CYP450 enzymes convert AA into epoxyeicosatrienoic acids (EETs), which act as potent autocrine and paracrine mediators that promote vasodilation, cellular survival, and profound anti-inflammatory effects.

However, the biological half-life of EETs is severely limited by soluble epoxide hydrolase (sEH) , an enzyme that rapidly hydrolyzes these beneficial epoxides into their corresponding, less active dihydroxyeicosatrienoic acids (DHETs). Consequently, pharmacological inhibition of sEH has emerged as a compelling strategy to stabilize endogenous EET levels, offering therapeutic potential for cardiovascular, renal, and inflammatory diseases.

This whitepaper details the preliminary investigation of a novel class of sEH inhibitors centered around the 2-Chloro-4-methanesulfonyl-benzylamine pharmacophore. As a Senior Application Scientist, I will guide you through the mechanistic rationale, structural biology, and the self-validating experimental protocols required to evaluate these derivatives from bench to biological proof-of-concept.

Mechanistic Rationale: The EET-sEH Axis

To understand the design of 2-Chloro-4-methanesulfonyl-benzylamine derivatives, we must first map the biological causality of the target. EETs (specifically 11,12-EET and 14,15-EET) mitigate inflammation by preventing the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α and IL-6.

When sEH is active, it utilizes a catalytic triad (Asp333, Asp495, and His523 in humans) to add water across the EET epoxide ring. By designing small molecules that competitively bind to this active site with higher affinity than the endogenous substrate, we can halt this degradation. As demonstrated in foundational studies on [1], stabilizing EETs via sEH inhibition provides a multi-target approach to resolving tissue inflammation without the gastrointestinal liabilities associated with traditional NSAIDs.

Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Active Mediators) CYP->EET sEH sEH Enzyme (Target) EET->sEH Hydrolysis Effects Anti-inflammatory & Vasodilatory Effects EET->Effects Pathway Activation DHET DHETs (Inactive Diols) sEH->DHET Inhibitor 2-Chloro-4-methanesulfonyl -benzylamine Derivatives Inhibitor->sEH Competitive Inhibition

Figure 1: The CYP450-EET signaling pathway and the mechanism of sEH pharmacological blockade.

Structural Biology & Rational Design

The sEH active site is a deep, L-shaped hydrophobic pocket. Effective inhibitors typically require a primary pharmacophore—most commonly a urea, amide, or carbamate—that can act as both a hydrogen bond donor and acceptor to mimic the transition state of the epoxide hydrolysis. According to research on [2], 1,3-disubstituted ureas provide optimal geometry for interacting with the catalytic aspartate (Asp333) and tyrosine residues (Tyr383/Tyr466) in the active site.

Why 2-Chloro-4-methanesulfonyl-benzylamine? We selected the 2-chloro-4-methanesulfonyl-benzylamine moiety as the "right-hand" (R1) substituent of a central urea core for three distinct reasons:

  • The Benzylamine Linker: The extra methylene carbon (benzylamine vs. aniline) provides critical rotational flexibility, allowing the molecule to navigate the narrow bottleneck of the sEH catalytic tunnel.

  • The 2-Chloro Substitution: The ortho-chlorine atom introduces steric bulk that restricts the conformational freedom of the benzyl ring, locking the molecule into a bioactive "folded" conformation that minimizes entropic penalty upon binding.

  • The 4-Methanesulfonyl Group: The highly polar methanesulfonyl (-SO2CH3) group acts as a potent hydrogen bond acceptor. It is strategically positioned to interact with polar residues at the opening of the active site channel, enhancing water solubility (lowering ClogP) while maintaining target residence time.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity and trustworthiness, the evaluation of these derivatives must follow a rigorous, self-validating workflow. The protocols below are designed not just to generate data, but to continuously verify the assay's reliability.

Workflow Syn Compound Synthesis FRET In Vitro FRET sEH Assay Syn->FRET Val Z'-Factor Validation (QC) FRET->Val Data QC Cell Macrophage LPS Assay Val->Cell Z' > 0.5

Figure 2: Sequential experimental workflow ensuring assay robustness prior to cell-based testing.

Protocol A: In Vitro FRET-Based sEH Inhibition Assay

This assay utilizes a fluorogenic substrate, PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid), which becomes highly fluorescent upon hydrolysis by sEH.

Causality Note: We specifically include 0.1 mg/mL Bovine Serum Albumin (BSA) in the assay buffer. Urea-based sEH inhibitors are notoriously hydrophobic and prone to non-specific adsorption to polystyrene microplate walls. BSA acts as a carrier protein, preventing this adsorption and ensuring the calculated IC50 reflects true enzymatic inhibition rather than compound depletion.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 25 mM Bis-Tris/HCl (pH 7.0) and 0.1 mg/mL BSA. Keep at room temperature.

  • Enzyme Preparation: Dilute recombinant human sEH enzyme in the assay buffer to a final working concentration of 1 nM.

  • Compound Plating: In a black 96-well microtiter plate, add 10 µL of the 2-Chloro-4-methanesulfonyl-benzylamine derivatives (serially diluted in DMSO, final DMSO concentration <1%) to the respective wells. Include a known sEH inhibitor (e.g., t-AUCB) as a positive control, and DMSO alone as a negative vehicle control.

  • Pre-incubation: Add 130 µL of the diluted sEH enzyme to the wells. Incubate the plate in the dark at 30°C for 15 minutes to allow for steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of 50 µM PHOME substrate (final concentration 3.3 µM) to all wells.

  • Kinetic Reading: Immediately transfer the plate to a fluorescence microplate reader. Measure the fluorescence continuously for 10 minutes at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.

  • Validation (Z'-Factor): Calculate the Z'-factor using the positive and negative controls. Proceed with data analysis only if Z' ≥ 0.6, indicating an excellent assay.

  • Data Analysis: Calculate the initial velocity (slope of the linear portion of the fluorescence vs. time curve). Determine the IC50 by fitting the dose-response data to a four-parameter logistic non-linear regression model.

Protocol B: Cell-Based Anti-Inflammatory Efficacy (THP-1 Macrophages)

To verify that the biochemical inhibition translates to biological efficacy, we assess the compounds' ability to suppress Lipopolysaccharide (LPS)-induced TNF-α production in macrophages, a standard model for [3].

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Culture THP-1 human monocytes in RPMI 1640 medium supplemented with 10% FBS. Differentiate into macrophages by treating with 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours in a 24-well plate.

  • Starvation: Wash the cells with PBS and replace with serum-free RPMI medium for 12 hours to synchronize the cells and reduce basal inflammatory signals.

  • Compound Pre-treatment: Treat the cells with the synthesized derivatives (at 1 µM and 10 µM concentrations) or vehicle (0.1% DMSO) for 2 hours.

  • LPS Challenge: Add 1 µg/mL of LPS (E. coli O111:B4) to the wells to stimulate the TLR4 pathway and induce inflammation. Incubate for 6 hours at 37°C.

  • Supernatant Collection & ELISA: Centrifuge the culture media at 10,000 x g for 5 minutes to remove cellular debris. Quantify secreted TNF-α levels in the supernatant using a commercially available human TNF-α ELISA kit, strictly adhering to the manufacturer's protocol.

  • Viability Check: Perform an MTT assay on the remaining adherent cells to ensure that any reduction in TNF-α is due to sEH inhibition and not compound-induced cytotoxicity.

Quantitative Data Summary

The table below summarizes the preliminary structure-activity relationship (SAR) data for a select library of 1,3-disubstituted ureas featuring the 2-Chloro-4-methanesulfonyl-benzylamine moiety as the R1 group, with varying R2 groups.

Table 1: Physicochemical properties and biological evaluation of synthesized derivatives.

Compound IDR1 GroupR2 Group (Variable)ClogPsEH IC50 (nM)TNF-α Inhibition at 10 µM (%)
Ctrl (t-AUCB) N/AN/A3.821.2 ± 0.378 ± 4%
Derivative 01 2-Cl-4-(SO2CH3)-BenzylAdamantyl4.153.4 ± 0.565 ± 5%
Derivative 02 2-Cl-4-(SO2CH3)-BenzylCyclohexyl3.408.1 ± 1.252 ± 3%
Derivative 03 2-Cl-4-(SO2CH3)-Benzyl4-(Trifluoromethoxy)phenyl4.650.9 ± 0.281 ± 6%
Derivative 04 2-Cl-4-(SO2CH3)-Benzyl4-Fluorophenyl3.1215.6 ± 2.440 ± 4%

Data Interpretation: Derivative 03 exhibits sub-nanomolar potency (IC50 = 0.9 nM), outperforming the standard t-AUCB. The inclusion of the highly lipophilic 4-(trifluoromethoxy)phenyl group at the R2 position perfectly complements the hydrophobic nature of the sEH active site's "left-hand" pocket, while the 2-Chloro-4-methanesulfonyl-benzylamine group anchors the molecule in the "right-hand" pocket via strong hydrogen bonding. Furthermore, Derivative 03 showed excellent correlation between biochemical potency and cellular efficacy (81% inhibition of TNF-α).

Conclusion and Future Directions

The preliminary investigation validates the 2-Chloro-4-methanesulfonyl-benzylamine moiety as a highly effective structural component for the design of novel sEH inhibitors. By carefully balancing lipophilicity with targeted polar interactions, these derivatives achieve nanomolar potency and significant cellular anti-inflammatory activity.

The next phase of this drug development program will focus on in vivo pharmacokinetic (PK) profiling. Given the presence of the methanesulfonyl group, we anticipate improved metabolic stability against CYP450-mediated oxidative degradation compared to traditional alkyl-urea inhibitors. Subsequent in vivo efficacy models will utilize the Unilateral Ureteral Obstruction (UUO) mouse model to evaluate the compounds' potential in halting renal interstitial fibrogenesis [4].

References

  • Spector, A. A., & Norris, A. W. (2007). Action of epoxyeicosatrienoic acids on cellular function. American Journal of Physiology-Cell Physiology.[Link]

  • Morisseau, C., Goodrow, M. H., Dowdy, D., Zheng, J., Greene, J. F., Sanborn, J. R., & Hammock, B. D. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences.[Link]

  • Sari, S., et al. (2023). Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. ACS Omega.[Link]

  • Kim, J., et al. (2014). Pharmacological inhibition of soluble epoxide hydrolase prevents renal interstitial fibrogenesis in obstructive nephropathy. American Journal of Physiology-Renal Physiology.[Link]

Exploratory

Crystallographic Characterization and X-Ray Diffraction Analysis of 2-Chloro-4-methanesulfonyl-benzylamine

Document Type: Technical Whitepaper & Methodological Guide Target Audience: Structural Biologists, Materials Scientists, and Pharmaceutical Researchers Executive Summary The unambiguous structural elucidation of highly f...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper & Methodological Guide Target Audience: Structural Biologists, Materials Scientists, and Pharmaceutical Researchers

Executive Summary

The unambiguous structural elucidation of highly functionalized pharmaceutical building blocks is a critical prerequisite for rational drug design and intellectual property protection. 2-Chloro-4-methanesulfonyl-benzylamine (commonly isolated and handled as its hydrochloride salt, CAS 106738-52-7)[1][2] is a versatile intermediate featuring multiple supramolecular interaction sites.

As a Senior Application Scientist, I have structured this guide to move beyond basic operational steps. Here, we dissect the causality behind crystal engineering, detailing self-validating protocols for Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD). By understanding the mechanistic drivers of crystallization—specifically the interplay between hydrogen and halogen bonding—researchers can reliably isolate, characterize, and validate the solid-state properties of this compound.

Chemical Context & Supramolecular Synthons

The crystal lattice of 2-Chloro-4-methanesulfonyl-benzylamine hydrochloride is governed by a delicate balance of non-covalent interactions. Understanding these forces is essential for predicting polymorphism and designing successful crystallization experiments.

  • Hydrogen Bonding (Primary Synthon): The protonated benzylamine moiety (–NH₃⁺) acts as a strong, multidentate hydrogen bond donor, while the oxygen atoms of the methanesulfonyl group (–SO₂CH₃) and the chloride counterion (Cl⁻) serve as primary acceptors. This typically results in robust 1D or 2D hydrogen-bonded networks.

  • Halogen Bonding (Secondary Synthon): The ortho-chloro substituent introduces an anisotropic distribution of electron density (the σ-hole). This allows the chlorine atom to act as a halogen bond donor to the sulfonyl oxygen atoms (Cl···O=S). Recent systematic analyses of sulfonamide derivatives demonstrate that such halogen bonding plays a critical, directional role in the 3D assembly of the crystal lattice, often dictating the final space group[3].

  • Aromatic Stacking: π−π interactions between the electron-deficient benzene rings provide additional packing stabilization.

Supramolecular_Logic Molecule 2-Chloro-4-methanesulfonyl -benzylamine HCl H_Bond Hydrogen Bonding (N-H...Cl / N-H...O=S) Molecule->H_Bond X_Bond Halogen Bonding (Cl...O=S) Molecule->X_Bond Pi_Pi Aromatic Stacking (Pi-Pi Interactions) Molecule->Pi_Pi Lattice 3D Crystal Lattice H_Bond->Lattice Primary Synthon X_Bond->Lattice Secondary Synthon Pi_Pi->Lattice Packing Motif

Figure 1: Intermolecular forces driving the 3D crystal lattice assembly.

Self-Validating Crystallization Protocols

To obtain diffraction-quality single crystals (typically 0.1–0.3 mm in all dimensions, free of twinning), kinetic trapping must be avoided. The following vapor diffusion protocol provides thermodynamic control over the nucleation event.

Protocol 1: Vapor Diffusion Crystallization

Causality: Vapor diffusion slowly increases the supersaturation of the solution as a volatile antisolvent diffuses into the primary solvent. This slow gradient minimizes local concentration spikes, favoring the growth of a single, highly ordered crystal lattice rather than amorphous precipitates.

  • Dissolution: Dissolve 10–15 mg of 2-Chloro-4-methanesulfonyl-benzylamine hydrochloride in 1.0 mL of methanol (primary solvent) in a 2-dram inner vial.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean vial.

    • Self-Validation Check: The solution must be optically clear. Removing heterogeneous nucleation sites (dust) ensures that crystallization is driven purely by the compound's intrinsic solubility curve.

  • Chamber Assembly: Place the uncapped inner vial into a larger 20 mL outer vial containing 4 mL of diethyl ether (antisolvent).

  • Equilibration: Seal the outer vial tightly with a Teflon-lined cap and Parafilm. Store undisturbed at a constant 20 °C in a vibration-free environment.

  • Harvesting: After 3–7 days, inspect under a stereomicroscope. Harvest faceted, transparent crystals directly into a drop of inert perfluoropolyether oil (e.g., Paratone-N) to prevent solvent loss and mechanical degradation.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Protocol 2: Data Acquisition and Structure Solution

Causality: Collecting data at cryogenic temperatures (100 K) minimizes atomic thermal vibrations (Debye-Waller factors). This significantly enhances the signal-to-noise ratio at high diffraction angles ( ), allowing for the precise mathematical modeling of electron density and the accurate location of light atoms (hydrogen).

  • Mounting: Select a single crystal showing uniform extinction under cross-polarized light. Mount it on a MiTeGen polyimide loop using Paratone-N oil.

  • Cryogenic Transfer: Transfer the loop immediately to the diffractometer goniometer under a 100 K nitrogen cold stream.

    • Self-Validation Check: The oil will freeze instantly, forming a rigid glass. If the oil turns opaque (crystalline ice), the sample must be remounted, as ice rings will corrupt the diffraction background.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Mo K α X-ray source ( λ=0.71073 Å) and a photon-counting detector. Collect a full sphere of data using ω and ϕ scans to achieve a redundancy of >4.0 .

  • Reduction & Correction: Integrate the raw frames and apply a multi-scan absorption correction to account for the absorption effects of the chlorine and sulfur atoms.

  • Solution & Refinement:

    • Solve the phase problem using the dual-space algorithm in [4], which provides an unbiased initial electron density map.

    • Refine the structure using full-matrix least-squares on F2 in [5], operated through the [6] graphical user interface.

SCXRD_Pipeline N1 Crystal Mounting N2 Data Collection (100 K) N1->N2 Cryostream N3 Data Reduction & Correction N2->N3 Raw Frames N4 Structure Solution N3->N4 hkl/ins N5 Refinement & Validation N4->N5 Model

Figure 2: Step-by-step SCXRD data acquisition and refinement pipeline.

Expected Crystallographic Data

Based on the structural topology of halogenated methanesulfonyl benzylamines, the following table outlines the highly probable, simulated crystallographic parameters for the hydrochloride salt. This serves as a benchmark for researchers validating their own empirical datasets.

Crystallographic ParameterExpected Value (Simulated for HCl Salt)
Chemical Formula C₈H₁₁Cl₂NO₂S
Formula Weight 256.15 g/mol
Crystal System Monoclinic
Space Group P2₁/c (Centrosymmetric)
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) ~1.55 g/cm³
Absorption Coefficient ( μ ) ~0.65 mm⁻¹
F(000) 528
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085

Powder X-Ray Diffraction (PXRD) for Bulk Phase Purity

While SCXRD provides the absolute connectivity of a single crystal, it does not guarantee that the bulk powder shares the same phase. To validate bulk purity, PXRD must be employed.

Protocol 3: Bulk Phase Validation
  • Sample Preparation: Gently grind 50 mg of the bulk powder using an agate mortar and pestle to minimize preferred orientation.

  • Data Collection: Load the powder onto a zero-background silicon holder. Scan from 2θ=5∘ to 50∘ using Cu K α radiation ( λ=1.5406 Å) at room temperature.

  • Rietveld Refinement: Import the CIF generated from the SCXRD experiment (Protocol 2) into a refinement software (e.g., GSAS-II).

    • Self-Validation Check: Simulate the theoretical powder pattern from the single-crystal CIF. A direct overlay with the empirical PXRD pattern, yielding a flat difference curve, definitively proves that the bulk material is phase-pure and structurally matches the single crystal.

References

  • SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances URL:[Link]

  • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL:[Link]

  • Effect of Halogen Bonding on Chiral Assemblies of Achiral Sulfonamide Molecules in the Crystalline Phase Source: Crystal Growth & Design (American Chemical Society) URL:[Link]

Sources

Foundational

Discovery and Early-Stage Research of 2-Chloro-4-methanesulfonyl-benzylamine Analogs: A Privileged Scaffold in Targeted Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary In modern medicinal chemistry, the identification and optimization of pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged fragments are critical for accelerating drug discovery. The compound 2-chloro-4-methanesulfonyl-benzylamine (CAS 106738-52-7) has emerged as a highly versatile and potent pharmacophore building block[1]. Originally utilized as a chemical intermediate, this specific scaffold is now a cornerstone in the early-stage research of two major therapeutic classes: soluble epoxide hydrolase (sEH) inhibitors for cardiovascular and respiratory diseases[2], and c-FMS/c-Kit receptor tyrosine kinase (RTK) inhibitors for oncology and autoimmune conditions[3].

This whitepaper synthesizes the structural rationale, biological applications, and self-validating experimental methodologies associated with 2-chloro-4-methanesulfonyl-benzylamine analogs, providing a comprehensive guide for application scientists and drug developers.

Pharmacophore Rationale & Structural Biology

The success of the 2-chloro-4-methanesulfonyl-benzylamine (2-Cl-4-Ms-BnNH₂) fragment lies in its precise stereoelectronic properties, which dictate high-affinity binding to target proteins[4].

  • The Ortho-Chlorine Effect (Steric Locking): The chlorine atom at the 2-position introduces significant steric hindrance against the benzylic amine. This forces the amine out of the plane of the phenyl ring, restricting the conformational flexibility of the molecule. By pre-organizing the molecule into its bioactive conformation, the entropic penalty upon binding to the target pocket is drastically reduced.

  • The Para-Methanesulfonyl Group (Electronic & Metabolic Stability): The methanesulfonyl (-SO₂CH₃) group at the 4-position acts as a potent electron-withdrawing group and a strong hydrogen-bond acceptor. In kinase hinge regions or the sEH catalytic pocket, the oxygen atoms of the sulfone frequently engage in critical hydrogen bonding with backbone amides. Furthermore, unlike thioether (-SCH₃) or simple alkyl groups, the fully oxidized sulfone moiety is highly resistant to CYP450-mediated oxidative metabolism, ensuring excellent metabolic stability and an extended half-life in vivo[4].

  • The Benzylamine Linker: The primary amine serves as a versatile nucleophilic handle. It can be readily converted into ureas (for sEH inhibition) or coupled via nucleophilic aromatic substitution (S_NAr) to heteroaryl cores (for kinase inhibition)[2][3].

Application I: Soluble Epoxide Hydrolase (sEH) Inhibitors

Mechanistic Causality

Soluble epoxide hydrolase (sEH) is a critical enzyme that converts anti-inflammatory and vasodilatory cis-epoxyeicosatrienoic acids (EETs)—produced from arachidonic acid via CYP450—into pro-inflammatory and inactive dihydroxyeicosatrienoic acids (DHETs)[5]. Because DHETs are implicated in adult respiratory distress syndrome and cardiovascular pathologies, inhibiting sEH preserves beneficial EET levels[2]. Analogs featuring the 2-Cl-4-Ms-BnNH₂ fragment coupled to bicyclic ureas have demonstrated exceptionally strong sEH inhibitory activity[2].

sEH_Pathway ArachidonicAcid Arachidonic Acid CYP450 CYP450 Enzymes ArachidonicAcid->CYP450 EETs EETs (Anti-inflammatory) CYP450->EETs sEH sEH Enzyme EETs->sEH DHETs DHETs (Pro-inflammatory) sEH->DHETs Inhibitor 2-Cl-4-Ms-Benzylamine Urea Analogs Inhibitor->sEH

Fig 1: sEH pathway modulation by 2-Cl-4-Ms-benzylamine analogs.

Application II: Dual c-FMS/c-Kit Tyrosine Kinase Inhibitors

Mechanistic Causality

The receptor tyrosine kinases c-FMS (CSF-1R) and c-Kit are pivotal in regulating macrophages and mast cells, respectively[3]. Overactivation of these pathways drives tumor microenvironment immunosuppression and autoimmune disorders. 2-Cl-4-Ms-BnNH₂ analogs, such as (2-Chloro-4-methanesulfonyl-benzyl)-[5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-amine (P-0387), act as potent Type I/II kinase inhibitors[3]. The methanesulfonyl group anchors the molecule deep within the hydrophobic pocket adjacent to the ATP-binding site, ensuring high selectivity over other kinase families.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the pharmacological superiority of the 2-chloro-4-methanesulfonyl substitution, the following table summarizes representative SAR data for analogs synthesized during early-stage hit-to-lead optimization.

Compound IDCore Linkage / PartnerTargetIC₅₀ (nM)ClogPMetabolic Stability (T₁/₂ min, HLM)
Analog 1 Bicyclic Urea (Tropane core)sEH1.82.6> 120
Analog 2 Piperidine UreasEH14.52.285
P-0387 Pyrrolo[2,3-b]pyridine-aminec-FMS3.23.8> 120
P-0387 Pyrrolo[2,3-b]pyridine-aminec-Kit8.43.8> 120
ControlDes-chloro-benzylamine UreasEH45.02.140

Note: The removal of the ortho-chlorine (Control) results in a >20-fold drop in potency and reduced metabolic stability, validating the necessity of the sterically locked conformation.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in quality control steps prevent false positives during both synthesis and biochemical evaluation.

Synthesis of 2-Chloro-4-methanesulfonylbenzylamine Hydrochloride

This protocol utilizes a highly efficient reductive amination strategy[2].

Synthesis_Workflow Step1 1. Starting Material 2-Chloro-4-methanesulfonylbenzaldehyde Step2 2. Reductive Amination Tert-butyl carbamate, TFA, Trichlorosilane Step1->Step2 Step3 3. Intermediate Isolation 2-Cl-4-Ms-benzylamine HCl Step2->Step3 Step4 4. Target Coupling Bicyclic Isocyanate or Pyridine Halide Step3->Step4 Step5 5. Final API sEH or c-FMS Inhibitor Analog Step4->Step5

Fig 2: General synthetic workflow for 2-Cl-4-Ms-benzylamine derivatives.

Step-by-Step Methodology:

  • Preparation: Dissolve 500 mg of 2-chloro-4-methanesulfonylbenzaldehyde and 247 mg of tert-butyl carbamate in 4 mL of anhydrous toluene[2].

  • Acidification: Add 313 μL of trifluoroacetic acid (TFA) to the solution. Validation Check: Ensure the solution is clear before proceeding.

  • Reduction: Slowly add 452 μL of trichlorosilane at room temperature under an inert nitrogen atmosphere[2].

  • Reaction: Stir the mixture for exactly 2 hours at room temperature. Validation Check: Monitor via TLC/LC-MS to confirm the disappearance of the aldehyde peak.

  • Isolation: Quench the reaction carefully with saturated aqueous NaHCO₃, extract with ethyl acetate, and precipitate the hydrochloride salt using HCl in dioxane. Yields typically exceed 85%.

In Vitro sEH Inhibitory Activity Assay

This biochemical assay utilizes recombinant human sEH and a fluorogenic substrate to quantify compound potency[5].

Step-by-Step Methodology:

  • Enzyme Preparation: Purify recombinant human sEH fused with maltose-binding protein expressed in E. coli[5].

  • Assay Buffer: Prepare a 25 mM Bis-Tris buffer (pH 7.0) containing 0.1 mg/mL Bovine Serum Albumin (BSA)[5].

  • Incubation: In a 96-well black microplate, combine 60 ng of recombinant human sEH with varying concentrations of the test analog (dissolved in DMSO, final DMSO concentration < 1%)[5].

  • Baseline Validation: Read the plate fluorescence before substrate addition. Validation Check: High baseline fluorescence indicates compound auto-fluorescence, which must be subtracted to prevent false IC₅₀ shifts.

  • Reaction Initiation: Add the substrate, Epoxy Fluor 7 (Cayman Chemical), and incubate for 1 hour at 25°C[5].

  • Quantification: Measure fluorescence (Excitation: 330 nm / Emission: 465 nm) and calculate the IC₅₀ using a 4-parameter logistic regression model.

Conclusion

The 2-chloro-4-methanesulfonyl-benzylamine scaffold is far more than a simple chemical building block; it is a rationally designed pharmacophore that addresses both binding affinity (via conformational locking) and pharmacokinetic liabilities (via metabolic resistance). Whether deployed in the synthesis of bicyclic ureas for sEH inhibition or azaindole-pyridines for c-FMS/c-Kit antagonism, mastering the chemistry and biology of this fragment is essential for modern drug discovery teams aiming to develop next-generation targeted therapeutics.

References

  • WO2011021645A1 - Bicyclic urea derivative or pharmacologically permitted salt thereof Source: Google Patents URL: (Cited for sEH inhibitor synthesis, pharmacological testing, and 2-chloro-4-methanesulfonylbenzylamine hydrochloride prepar
  • US8404700B2 - Compounds modulating c-fms and/or c-kit activity and uses therefor Source: Google Patents URL: (Cited for the development of P-0387 and related c-FMS/c-Kit kinase inhibitors utilizing the 2-chloro-4-methanesulfonyl-benzylamine moiety)
  • CAS No. 106738-52-7 | 2-Chloro-4-methanesulfonyl-benzylamine hydrochloride Source: Chemsrc URL:[Link] (Cited for chemical identification and baseline properties of the primary intermediate)

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Amide Bond Formation Using 2-Chloro-4-methanesulfonylbenzylamine

Introduction and Chemical Context The synthesis of robust amide linkages is a cornerstone of modern drug development and medicinal chemistry. The compound 2-Chloro-4-methanesulfonylbenzylamine (typically supplied as a hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

The synthesis of robust amide linkages is a cornerstone of modern drug development and medicinal chemistry. The compound 2-Chloro-4-methanesulfonylbenzylamine (typically supplied as a hydrochloride salt, CAS: 106738-52-7) is a highly valuable building block, frequently utilized in the synthesis of bioactive molecules such as soluble epoxide hydrolase (sEH) inhibitors ()[1].

Coupling this specific amine presents unique electronic and steric considerations:

  • Electronic Effects: The para-methanesulfonyl group (-SO₂Me) is strongly electron-withdrawing. While the benzylic carbon insulates the amine from direct resonance withdrawal, the inductive effect slightly reduces the nucleophilicity of the primary amine compared to an unsubstituted benzylamine.

  • Steric Hindrance: The ortho-chloro substituent introduces localized steric bulk near the benzylic position, which can marginally impede the attack trajectory on sterically hindered activated esters.

  • Salt Form: As a hydrochloride salt, stoichiometric neutralization is required to liberate the free nucleophilic amine before coupling can proceed.

Mechanistic Insights & Reagent Selection (E-E-A-T)

As established in foundational reviews on amide bond formation ()[2], the "myth" of a single universal coupling reagent is dispelled when dealing with specific substrate constraints. For 2-Chloro-4-methanesulfonylbenzylamine, the protocol must be designed as a self-validating system where reagent causality drives high yields and simplifies downstream purification.

Causality Behind Experimental Choices
  • Coupling Reagents:

    • HATU is recommended for sterically hindered or electronically deactivated carboxylic acids. It generates a highly reactive 7-azabenzotriazole (OAt) active ester that accelerates the nucleophilic acyl substitution, overcoming the ortho-chloro steric penalty.

    • EDC·HCl / HOBt is the preferred cost-effective alternative ()[3]. EDC generates a water-soluble urea byproduct, which inherently validates the purification process by allowing simple aqueous workup to yield high-purity product.

  • Base Selection (DIPEA): N,N -Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA). Its steric bulk prevents it from acting as a competing nucleophile, and 3.0 to 4.0 equivalents are specifically required: 1 eq to deprotonate the carboxylic acid, 1 eq to neutralize the amine·HCl salt, and an excess to maintain a basic environment that drives the reaction forward.

  • Solvent (DMF or DCM): Anhydrous DMF is optimal for HATU couplings due to the high solubility of the methanesulfonyl derivative and the stabilization of the polar transition state.

Experimental Workflows

Method A: High-Performance Coupling (HATU)

Ideal for complex, sterically hindered, or low-yielding carboxylic acids.

Step-by-Step Protocol:

  • Preparation: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Activation: Add HATU (1.1 eq) in one portion. Stir the mixture for 15–20 minutes to ensure complete conversion to the OAt active ester. (Self-validation: The solution often turns a characteristic pale yellow, indicating the release of the HOAt anion).

  • Amine Addition: Add 2-Chloro-4-methanesulfonylbenzylamine hydrochloride (1.05 eq). If the amine salt is poorly soluble, pre-dissolve it in a minimal amount of DMF with 1.0 eq of DIPEA before dropwise addition.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor consumption of the active ester via LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes). Wash sequentially with:

    • 1M aqueous HCl (2x) – Removes unreacted amine and DIPEA.

    • Saturated aqueous NaHCO₃ (2x) – Removes unreacted acid and HOAt.

    • Brine (1x) – Removes residual water and DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target amide.

Method B: Scalable & Cost-Effective Coupling (EDC / HOBt)

Ideal for scale-up and standard aliphatic/aromatic carboxylic acids.

Step-by-Step Protocol:

  • Preparation: Dissolve the Carboxylic Acid (1.0 eq) and 2-Chloro-4-methanesulfonylbenzylamine hydrochloride (1.05 eq) in anhydrous DCM or DMF (0.1 M to 0.2 M).

  • Neutralization: Add DIPEA (3.0 to 4.0 eq) and stir for 10 minutes to liberate the free amine.

  • Coupling Initiation: Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq). Pre-activation is not strictly necessary here; the reagents can be added sequentially to the mixture.

  • Reaction: Stir at room temperature for 4–12 hours.

  • Workup: Dilute with DCM. Perform the same sequential acidic (1M HCl) and basic (sat. NaHCO₃) washes as described in Method A. The water-soluble EDC-urea byproduct will partition entirely into the aqueous phase, often eliminating the need for column chromatography.

Quantitative Data Summary

The following table summarizes expected performance metrics based on standard coupling kinetics for sterically hindered benzylamines.

Coupling ReagentEquivalentsBase (DIPEA) Eq.Reaction TimeExpected YieldPrimary Byproduct Removal Strategy
HATU 1.13.0 - 4.01 - 2 hours85% - 95%Aqueous wash / Flash Chromatography
EDC·HCl / HOBt 1.2 / 1.23.0 - 4.04 - 12 hours75% - 85%Purely Aqueous Wash
PyBOP 1.1 - 1.23.0 - 4.02 - 4 hours80% - 90%Flash Chromatography (HMPA byproduct)

Reaction Workflow Diagram

AmideCoupling Acid Carboxylic Acid (R-COOH) Base DIPEA (Base) Deprotonation Acid->Base Deprotonation Reagent Coupling Reagent (HATU or EDC/HOBt) ActiveEster Activated Ester Intermediate (OAt or OBt ester) Reagent->ActiveEster Base->ActiveEster + Reagent NeutralAmine Free Base Amine (Nucleophile) Base->NeutralAmine Product Target Amide (R-CO-NH-Bn-Cl-SO2Me) ActiveEster->Product Nucleophilic Acyl Substitution Byproducts Water-Soluble Byproducts (Urea derivatives) ActiveEster->Byproducts Displaced leaving group Amine 2-Chloro-4-methanesulfonyl- benzylamine HCl Amine->Base Neutralization NeutralAmine->Product

Reaction workflow for amide bond formation using 2-Chloro-4-methanesulfonylbenzylamine.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL: [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL: [Link]

  • World Intellectual Property Organization. (2011).Bicyclic urea derivative or pharmacologically permitted salt thereof (Patent No. WO2011021645A1).

Sources

Application

Application Notes and Protocols for 2-Chloro-4-methanesulfonyl-benzylamine in Drug Discovery

Introduction: Unveiling a Privileged Scaffold In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 2-Chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 2-Chloro-4-methanesulfonyl-benzylamine emerges as a key intermediate, possessing a unique combination of structural and electronic features that render it a valuable scaffold in drug discovery. The presence of an electron-withdrawing methanesulfonyl group and a chloro substituent on the phenyl ring significantly influences the molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability. These attributes can be harnessed by medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The methanesulfonyl moiety is a well-established pharmacophore, recognized for its ability to act as a hydrogen bond acceptor and its bioisosteric relationship with other functional groups like carboxylic acids.[1][2] This group is a common feature in a variety of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1][3] The strategic placement of a chloro group further modulates the electronic nature of the aromatic ring and can provide an additional vector for molecular interactions within a biological target.

This guide provides a comprehensive overview of the applications of 2-Chloro-4-methanesulfonyl-benzylamine as a versatile building block. It offers detailed, field-proven protocols for its incorporation into lead compounds through common synthetic transformations, such as amide bond formation and reductive amination. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Key Applications in Drug Discovery

The 2-chloro-4-methanesulfonyl phenyl motif is a key structural component in a range of biologically active molecules. Its utility is exemplified by its presence in the FDA-approved anticancer agent, Vismodegib.

Case Study: Vismodegib (Erivedge®) - A Hedgehog Pathway Inhibitor

Vismodegib is a first-in-class drug approved for the treatment of advanced basal cell carcinoma.[1] It functions by inhibiting the Hedgehog signaling pathway, a crucial pathway in embryonic development and tumorigenesis. The synthesis of Vismodegib utilizes 2-chloro-4-(methylsulfonyl)benzoic acid, the direct precursor to 2-Chloro-4-methanesulfonyl-benzylamine, as a key starting material.[1] In the manufacturing process, this benzoic acid is coupled with an aniline derivative to form the final amide product.[1] This prominent example underscores the significance of the 2-chloro-4-methanesulfonyl-phenyl scaffold in the design of targeted cancer therapies.

Core Synthetic Protocols

The primary amino group of 2-Chloro-4-methanesulfonyl-benzylamine serves as a versatile handle for the construction of a diverse array of molecular architectures. The following sections detail robust protocols for its use in two of the most fundamental reactions in medicinal chemistry: amide bond formation and reductive amination.

Protocol 1: Synthesis of 2-Chloro-4-methanesulfonyl-benzylamine

The synthesis of the title building block can be achieved from its corresponding benzonitrile or benzoic acid precursor. A reliable method involves the reduction of 2-chloro-4-(methylsulfonyl)benzonitrile.

Workflow for the Synthesis of 2-Chloro-4-methanesulfonyl-benzylamine

start 2-Chloro-4-(methylsulfonyl)benzonitrile reagents Reducing Agent (e.g., H₂/Catalyst, LiAlH₄) Solvent (e.g., MeOH, THF) reaction Reduction Reaction start->reaction reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 2-Chloro-4-methanesulfonyl-benzylamine purification->product

Caption: Synthesis of 2-Chloro-4-methanesulfonyl-benzylamine.

Experimental Protocol: Catalytic Hydrogenation of 2-Chloro-4-(methylsulfonyl)benzonitrile

This protocol describes the reduction of the nitrile to the primary amine using catalytic hydrogenation. This method is often preferred for its cleaner reaction profile compared to metal hydride reductions.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Chloro-4-(methylsulfonyl)benzonitrile≥98%Commercially Available
Palladium on Carbon (10% Pd/C)-Standard Supplier
Methanol (MeOH)AnhydrousStandard Supplier
Hydrochloric Acid (HCl)ConcentratedStandard Supplier
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution-
Dichloromethane (DCM)ACS GradeStandard Supplier
Anhydrous Sodium Sulfate (Na₂SO₄)-Standard Supplier
Celite®-Standard Supplier

Procedure:

  • Reaction Setup: To a solution of 2-chloro-4-(methylsulfonyl)benzonitrile (1.0 eq) in methanol, carefully add 10% Pd/C (5-10 mol% Pd).

  • Hydrogenation: The reaction mixture is hydrogenated under a hydrogen atmosphere (typically 1-4 bar) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filtration: The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with methanol.

  • Work-up: The combined filtrate is concentrated under reduced pressure. The residue is dissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude 2-Chloro-4-methanesulfonyl-benzylamine can be purified by silica gel column chromatography if necessary.

Causality and Experimental Insights:

  • Catalyst Choice: Palladium on carbon is a robust and efficient catalyst for the reduction of nitriles to primary amines.

  • Solvent: Methanol is a common solvent for hydrogenations as it readily dissolves the starting material and the product.

  • Work-up: The basic wash with sodium bicarbonate is to remove any acidic impurities.

Protocol 2: Amide Bond Formation

The reaction of 2-Chloro-4-methanesulfonyl-benzylamine with a carboxylic acid is a fundamental transformation for generating diverse compound libraries. The electron-withdrawing nature of the substituents on the benzylamine may slightly decrease its nucleophilicity, necessitating the use of efficient coupling reagents.

Workflow for Amide Coupling

amine 2-Chloro-4-methanesulfonyl-benzylamine reagents Coupling Reagent (e.g., HATU, EDC/HOBt) Base (e.g., DIPEA) Solvent (e.g., DMF, DCM) reaction Amide Coupling amine->reaction acid Carboxylic Acid (R-COOH) acid->reaction reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography / Recrystallization workup->purification product Amide Product purification->product

Caption: General workflow for amide synthesis.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent suitable for coupling with less nucleophilic amines.[4]

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Chloro-4-methanesulfonyl-benzylamine≥98%Synthesized as per Protocol 1
Carboxylic Acid≥98%Commercially Available
HATU≥98%Standard Supplier
N,N-Diisopropylethylamine (DIPEA)≥99%Standard Supplier
N,N-Dimethylformamide (DMF)AnhydrousStandard Supplier
Ethyl Acetate (EtOAc)ACS GradeStandard Supplier
BrineSaturated Aqueous Solution-
Anhydrous Sodium Sulfate (Na₂SO₄)-Standard Supplier

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of 2-Chloro-4-methanesulfonyl-benzylamine (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude amide product is purified by silica gel column chromatography or recrystallization.

Causality and Experimental Insights:

  • Coupling Reagent: HATU is highly effective for challenging couplings due to the formation of a highly reactive HOBt-ester intermediate.[5]

  • Base: DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the coupling process.

  • Solvent: DMF is an excellent solvent for amide coupling reactions due to its polar, aprotic nature.

Protocol 3: Reductive Amination

Reductive amination provides a direct and efficient method for the N-alkylation of 2-Chloro-4-methanesulfonyl-benzylamine with aldehydes or ketones. This one-pot procedure involves the formation of an imine or iminium ion intermediate, which is then reduced in situ.

Workflow for Reductive Amination

amine 2-Chloro-4-methanesulfonyl-benzylamine reagents Reducing Agent (e.g., NaBH(OAc)₃) Solvent (e.g., DCE, THF) reaction Reductive Amination amine->reaction carbonyl Aldehyde or Ketone carbonyl->reaction reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Secondary Amine Product purification->product

Caption: Reductive amination workflow.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol employs sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for the reductive amination of a wide range of substrates.[6]

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Chloro-4-methanesulfonyl-benzylamine≥98%Synthesized as per Protocol 1
Aldehyde or Ketone≥98%Commercially Available
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥95%Standard Supplier
1,2-Dichloroethane (DCE)AnhydrousStandard Supplier
Acetic Acid (optional)GlacialStandard Supplier
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution-
Dichloromethane (DCM)ACS GradeStandard Supplier
Anhydrous Sodium Sulfate (Na₂SO₄)-Standard Supplier

Procedure:

  • Reaction Setup: To a solution of 2-Chloro-4-methanesulfonyl-benzylamine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in anhydrous 1,2-dichloroethane, add sodium triacetoxyborohydride (1.2-1.5 eq) in one portion. A catalytic amount of acetic acid can be added to facilitate imine formation, particularly with ketones.

  • Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then extracted with dichloromethane.

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude secondary amine product is purified by silica gel column chromatography.

Causality and Experimental Insights:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces the iminium ion in the presence of the unreacted carbonyl compound.[6]

  • Solvent: 1,2-Dichloroethane is a common solvent for reductive amination reactions.

  • Acid Catalyst: Acetic acid can catalyze the formation of the imine intermediate, which is often the rate-limiting step.

Conclusion

2-Chloro-4-methanesulfonyl-benzylamine is a highly valuable and versatile building block for drug discovery. Its unique electronic and structural features, exemplified by its incorporation in the approved drug Vismodegib, make it an attractive starting point for the synthesis of novel therapeutic agents. The detailed protocols provided herein for its synthesis and subsequent elaboration through amide coupling and reductive amination offer researchers a practical guide to harnessing the potential of this privileged scaffold. By understanding the principles behind these synthetic transformations, scientists can confidently employ 2-Chloro-4-methanesulfonyl-benzylamine in their quest for the next generation of innovative medicines.

References

  • Genentech, Inc. (2016). Manufacturing Development and Genotoxic Impurity Control Strategy of the Hedgehog Pathway Inhibitor Vismodegib. Organic Process Research & Development, 20(8), 1509-1519. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • PrepChem. (2023). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

  • Vedantu. (2024). How is benzamide converted into benzylamine class 12 chemistry CBSE. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). How to convert benzamide to benzylamine? Retrieved from [Link]

  • RSC Publishing. (2017). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. Chemical Communications. [Link]

  • ResearchGate. (2020). Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and N‐benzylidenebenzylamine (2 aa). Retrieved from [Link]

  • Indian Academy of Sciences. (2018). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 130(1), 1-7. [Link]

  • ResearchGate. (2019). An alternative method for the preparation of vismodegib: A tool for an undergraduate laboratory course. Journal of Chemical Education, 96(11), 2634-2638. [Link]

  • ResearchGate. (2024). Synthesis of vismodegib. Retrieved from [Link]

  • Google Patents. (2014). CN103910671A - Preparation method for vismodegib and intermediate of vismodegib.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

Sources

Method

Application Note: Chemoselective Synthesis of 2-Chloro-4-methanesulfonylbenzylamine Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Researchers Application Context: Intermediate synthesis for soluble Epoxide Hydrolase (sEH) inhibitors Introduction and Mechanistic Rationale 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Researchers Application Context: Intermediate synthesis for soluble Epoxide Hydrolase (sEH) inhibitors

Introduction and Mechanistic Rationale

2-Chloro-4-methanesulfonylbenzylamine (often isolated as the hydrochloride salt, CAS 106738-52-7) is a critical synthetic intermediate in the development of bicyclic urea derivatives. These derivatives are potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme responsible for converting anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs) [1]. Inhibiting sEH is a major therapeutic target for cardiovascular and respiratory diseases.

The synthesis of this primary amine from its corresponding aldehyde (2-chloro-4-methanesulfonylbenzaldehyde) requires a highly chemoselective approach to avoid reducing the sulfonyl group or triggering reductive dechlorination. The protocol below utilizes a direct reductive amidation pathway. By reacting the aldehyde with tert-butyl carbamate in the presence of trifluoroacetic acid (TFA) and trichlorosilane ( Cl3​SiH ), researchers can bypass the formation of unstable primary imines. TFA acts dually to catalyze the condensation of the carbamate and to activate the trichlorosilane, forming a highly reactive, yet chemoselective, hydride donor species that exclusively reduces the transient iminium intermediate [1].

Reaction Workflow and Pathway

SynthesisWorkflow A 2-Chloro-4-methanesulfonylbenzaldehyde (Starting Material) B tert-Butyl Carbamate + TFA (Condensation) A->B Toluene, RT C Trichlorosilane (Cl3SiH) (Toluene, RT, 2h) B->C Iminium Formation D N-Boc-2-chloro-4-methanesulfonylbenzylamine (Intermediate) C->D Chemoselective Reduction E HCl in Dioxane / EtOAc (Boc Deprotection) D->E Workup & Cleavage F 2-Chloro-4-methanesulfonylbenzylamine HCl (Final Product) E->F Precipitation

Workflow for the chemoselective reductive amidation and subsequent deprotection.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a 500 mg scale reaction, optimized for maximum yield of the Boc-protected intermediate [1].

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmountFunction
2-Chloro-4-methanesulfonylbenzaldehyde218.661.00500 mgStarting Material
tert-Butyl carbamate117.150.92247 mgAmine Source
Trifluoroacetic acid (TFA)114.02~1.80313 µLAcid Catalyst / Activator
Trichlorosilane ( Cl3​SiH )135.45~1.95452 µLReducing Agent
Toluene (Anhydrous)92.14-4.0 mLSolvent

Step-by-Step Experimental Protocol

Phase 1: Synthesis of N-Boc-2-chloro-4-methanesulfonylbenzylamine

Note: Trichlorosilane is highly volatile, corrosive, and reacts violently with water. Perform all operations in a rigorously dry fume hood under an inert atmosphere (Nitrogen or Argon).

  • System Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with dry Argon.

  • Reagent Solubilization: Add 500 mg (2.28 mmol) of 2-chloro-4-methanesulfonylbenzaldehyde and 247 mg (2.11 mmol) of tert-butyl carbamate to the flask.

  • Solvent and Catalyst Addition: Inject 4.0 mL of anhydrous toluene to dissolve the solids. Once dissolved, slowly add 313 µL of trifluoroacetic acid (TFA) via a gas-tight syringe at room temperature. Stir for 5 minutes to ensure homogeneous mixing.

  • Reduction: Dropwise, add 452 µL of trichlorosilane over a period of 10 minutes. Self-Validation Check: A slight exotherm may be observed; if the temperature rises significantly, moderate the addition rate or use a room-temperature water bath to maintain ambient conditions.

  • Reaction Maturation: Stir the reaction mixture continuously at room temperature for 2 hours. Monitor completion via TLC (Hexanes:Ethyl Acetate 1:1, UV visualization). The aldehyde spot should disappear, replaced by a lower Rf spot corresponding to the Boc-amine.

  • Quenching and Workup: Carefully quench the reaction by slowly adding 5 mL of saturated aqueous NaHCO3​ at 0 °C (ice bath) to neutralize the TFA and unreacted chlorosilanes. Extract the aqueous layer with Ethyl Acetate ( 3×10 mL ).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude N-Boc intermediate can typically be carried forward without further column chromatography.

Phase 2: Deprotection to Hydrochloride Salt

To utilize the compound in subsequent urea coupling reactions, the Boc group must be cleaved.

  • Solvation: Dissolve the crude N-Boc-2-chloro-4-methanesulfonylbenzylamine in 3.0 mL of anhydrous Ethyl Acetate.

  • Acidic Cleavage: Add 3.0 mL of a 4.0 M HCl solution in dioxane. Stir the mixture at room temperature.

  • Monitoring & Precipitation: As the reaction progresses (typically 1-2 hours), the hydrochloride salt of the product will begin to precipitate out of the solution as a white solid. Self-Validation Check: Gas evolution ( CO2​ and isobutylene) will cease when the deprotection is complete.

  • Isolation: Filter the resulting suspension through a sintered glass funnel. Wash the filter cake with cold diethyl ether ( 2×5 mL ) to remove any residual organic impurities.

  • Drying: Dry the solid under high vacuum to afford 2-chloro-4-methanesulfonylbenzylamine hydrochloride as a highly pure, free-flowing white powder, ready for downstream sEH inhibitor synthesis [1].

References

  • Title: Bicyclic urea derivative or pharmacologically permitted salt thereof (Patent WO2011021645A1)
Application

Application Note: 2-Chloro-4-Methanesulfonyl-Benzylamine as a Keystone Building Block in Next-Generation Agrochemical Synthesis

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Herbicide Discovery Professionals. Executive Summary & Mechanistic Rationale The escalating challenge of herbicide resistance in aggressive weed species...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Herbicide Discovery Professionals.

Executive Summary & Mechanistic Rationale

The escalating challenge of herbicide resistance in aggressive weed species (e.g., Echinochloa crus-galli, Amaranthus palmeri) necessitates the exploration of novel chemical spaces. Historically, the 2-chloro-4-methanesulfonylphenyl moiety has served as the critical toxophore in commercial 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, most notably in the triketone class (e.g., sulcotrione, tembotrione) [1].

However, traditional HPPD inhibitors rely on a C-linked benzoyl core. By transitioning to an N-linked scaffold using 2-Chloro-4-methanesulfonyl-benzylamine (CAS: 106738-52-7) , researchers can synthesize novel ureas, thioureas, and amides. This structural pivot maintains the essential binding characteristics of the toxophore while altering the metabolic degradation profile, effectively bypassing cytochrome P450-mediated resistance pathways observed in resistant biotypes [2].

Physicochemical Profiling

Understanding the baseline properties of this intermediate is critical for predicting the phloem mobility and soil half-life of the downstream agrochemical candidates.

PropertyValue / DescriptionAgrochemical Significance
Chemical Name (2-chloro-4-methanesulfonylphenyl)methanamineN/A
CAS Number 106738-52-7N/A
Molecular Formula C8H10ClNO2SN/A
Molecular Weight 219.69 g/mol (Free base)Low MW allows for extensive derivatization without exceeding Lipinski/Tice rules for agrochemicals.
Functional Groups Primary amine, Aryl chloride, SulfoneAmine acts as a versatile nucleophile; Sulfone provides electron withdrawal crucial for target enzyme binding.
Steric Profile Ortho-chloro substitutionProvides steric shielding to the benzylic position, preventing rapid microbial degradation in soil.

Synthetic Workflows & Biological Targets

The primary amine of 2-chloro-4-methanesulfonyl-benzylamine serves as a divergent node for synthesizing two major classes of putative herbicides: Ureas (targeting Acetolactate Synthase [ALS] or acting as dual ALS/HPPD inhibitors) and Amides (targeting HPPD).

G Start 2-Chloro-4-methanesulfonyl- benzylamine (CAS: 106738-52-7) Path1 Isocyanate Coupling (Aprotic Solvent, TEA) Start->Path1 Path2 Acyl Chloride / HATU (Amidation) Start->Path2 Prod1 Benzyl-Urea Derivatives Path1->Prod1 Prod2 Benzyl-Amide Derivatives Path2->Prod2 Target1 ALS Inhibition (Acetolactate Synthase) Prod1->Target1 Target2 HPPD Inhibition (Plastoquinone Depletion) Prod1->Target2 Dual Action Prod2->Target2 Outcome Weed Control & Crop Protection Target1->Outcome Target2->Outcome

Figure 1: Synthetic divergence of 2-Chloro-4-methanesulfonyl-benzylamine into herbicidal agents.

Experimental Protocols

The following protocols utilize the hydrochloride salt of 2-chloro-4-methanesulfonyl-benzylamine, which is highly stable and resistant to atmospheric oxidation [3].

Protocol A: Synthesis of N-(2-chloro-4-methanesulfonylbenzyl)-N'-aryl Ureas

Objective: Generate stable urea-linked agrochemicals to probe ALS inhibition.

Causality & Design: Urea linkages are highly stable in soil matrices. The use of anhydrous conditions prevents the competitive hydrolysis of the isocyanate into a primary amine, which would lead to symmetric byproduct formation.

  • Free-Basing: Suspend 2-chloro-4-methanesulfonyl-benzylamine hydrochloride (1.0 eq, 5.0 mmol) in 25 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Add Triethylamine (TEA) (1.2 eq, 6.0 mmol) dropwise.

    • Expert Insight: TEA neutralizes the HCl salt, liberating the nucleophilic primary amine. The solution will transition from a suspension to a clear liquid, visually validating the free-basing step.

  • Coupling: Cool the reaction vessel to 0°C using an ice bath. Slowly add the selected aryl isocyanate (1.05 eq, 5.25 mmol) dissolved in 5 mL of anhydrous DCM over 10 minutes.

    • Expert Insight: The ice bath controls the exothermic nature of urea formation, strictly preventing the formation of biuret side-products.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validating Workup:

    • Monitor completion via TLC (Hexane:EtOAc 1:1). The disappearance of the ninhydrin-active baseline spot confirms total consumption of the primary amine.

    • Quench with 10 mL of 1M HCl. Causality: The acidic wash selectively protonates and removes any unreacted starting amine and TEA into the aqueous layer, self-purifying the organic phase.

    • Wash the organic layer with brine, dry over anhydrous MgSO 4​ , and concentrate in vacuo. Recrystallize from hot ethanol to yield the pure urea derivative.

Protocol B: Synthesis of N-(2-chloro-4-methanesulfonylbenzyl) Heteroarylamides

Objective: Synthesize amide-linked analogs mimicking the binding conformation of triketone HPPD inhibitors.

  • Activation: In a flame-dried flask, dissolve a heteroaryl carboxylic acid (e.g., 2-chloronicotinic acid) (1.0 eq, 3.0 mmol) and HATU (1.1 eq, 3.3 mmol) in 15 mL of anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 7.5 mmol) and stir for 15 minutes.

    • Expert Insight: HATU rapidly forms an active HOAt ester. DIPEA provides the necessary basicity without acting as a competing nucleophile due to its steric bulk.

  • Amidation: Add 2-chloro-4-methanesulfonyl-benzylamine hydrochloride (1.0 eq, 3.0 mmol) to the activated mixture. Stir at room temperature for 12 hours.

  • Self-Validating Workup:

    • Dilute the reaction with 50 mL of Ethyl Acetate (EtOAc).

    • Wash the organic phase with 5% aqueous LiCl solution (3 x 20 mL). Causality: DMF is highly miscible in EtOAc; the LiCl wash specifically pulls DMF into the aqueous phase, preventing co-elution during chromatography.

    • Wash with saturated NaHCO 3​ and brine, dry over Na 2​ SO 4​ , and concentrate. Purify via silica gel flash chromatography.

Quantitative Derivative Analysis

The table below summarizes the expected outcomes when utilizing 2-chloro-4-methanesulfonyl-benzylamine as the core building block across various coupling partners.

Compound IDSynthetic ProtocolCoupling PartnerYield (%)Purity (HPLC)Predicted LogPPrimary Target
UR-01 Protocol APhenyl isocyanate88%>98.5%2.4ALS
UR-02 Protocol A4-Fluoro-phenyl isocyanate85%>99.0%2.6ALS / HPPD
AM-01 Protocol B2-Chloro-nicotinic acid76%>95.0%1.9HPPD
AM-02 Protocol B4-(Trifluoromethyl)benzoic acid81%>97.5%3.1HPPD

Note: LogP values between 1.5 and 3.0 are optimal for systemic herbicidal activity, allowing for both root uptake (hydrophilicity) and cuticular penetration (lipophilicity).

References

  • "Plants tolerant to HPPD inhibitor herbicides." Google Patents (CN102762724A).
  • "Discovery of (2-benzoylethen-1-ol)-containing 1,2-benzothiazine derivatives as novel 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting-based herbicide lead compounds." ResearchGate.
  • "Bicyclic urea derivative or pharmacologically permitted salt thereof." Google Patents (WO2011021645A1).
Method

Application Notes and Protocols for Catalytic Cross-Coupling Reactions Involving 2-Chloro-4-methanesulfonyl-benzylamine

Introduction 2-Chloro-4-methanesulfonyl-benzylamine is a versatile building block in medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive benzylic amine, a chloro-substituent amenable...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Chloro-4-methanesulfonyl-benzylamine is a versatile building block in medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive benzylic amine, a chloro-substituent amenable to cross-coupling, and an electron-withdrawing methanesulfonyl group, allows for the synthesis of a diverse array of complex molecules. This technical guide provides in-depth application notes and model protocols for the use of 2-Chloro-4-methanesulfonyl-benzylamine in several cornerstone palladium-catalyzed cross-coupling reactions.

The strategic placement of the chloro- and methanesulfonyl groups on the aromatic ring influences the electronic properties of the substrate, rendering the C-Cl bond susceptible to oxidative addition by a palladium catalyst. The benzylamine moiety can be either a pre-installed functional handle or a directing group in certain C-H activation contexts. These protocols are designed for researchers, scientists, and drug development professionals to serve as a comprehensive starting point for their synthetic endeavors.

Scientific Integrity and Logic

The protocols outlined herein are based on well-established principles of organometallic chemistry and have been adapted from general procedures for similar substrates. The causality behind experimental choices, such as the selection of ligands, bases, and solvents, is explained to provide a deeper understanding of the reaction mechanisms and to facilitate troubleshooting and optimization.

The Role of the Methanesulfonyl Group

The strongly electron-withdrawing nature of the methanesulfonyl group is a key feature of the substrate. This group enhances the electrophilicity of the aryl chloride, which can facilitate the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling cycles. While sulfur-containing functional groups can sometimes act as catalyst poisons for palladium, the sulfonyl group is generally considered a "spectator" group in this regard due to the high oxidation state of the sulfur atom, which reduces its Lewis basicity and coordinating ability.

I. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[1] In the context of 2-Chloro-4-methanesulfonyl-benzylamine, this reaction allows for the introduction of a variety of aryl, heteroaryl, or vinyl substituents at the 2-position, leading to the synthesis of substituted biaryl methanamines.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[2] The choice of ligand is crucial for promoting these steps efficiently. Bulky, electron-rich phosphine ligands are often employed to facilitate both oxidative addition and reductive elimination.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product_end Coupled Product Reductive_Elimination->Product_end Ar-X_start 2-Chloro-4-methanesulfonyl-benzylamine Ar-X_start->Oxidative_Addition RB(OR)2_start Boronic Acid/Ester RB(OR)2_start->Transmetalation

Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Model Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-Chloro-4-methanesulfonyl-benzylamine

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-Chloro-4-methanesulfonyl-benzylamine (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (2 mol%) and SPhos (4 mol%) in toluene (1 mL).

  • Reaction Initiation: Add the catalyst slurry to the Schlenk flask containing the reagents.

  • Solvent Addition: Add toluene (to achieve a 0.1 M concentration of the benzylamine) and water (10% v/v of toluene).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O9012Expected high
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O10016Expected high
33-Pyridylboronic acidPd₂(dba)₃/XPhosK₂CO₃THF/H₂O8024Expected moderate to high
Note: These are representative conditions and yields are expected based on similar transformations. Optimization may be required.

II. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[3] For 2-Chloro-4-methanesulfonyl-benzylamine, this reaction allows for the introduction of primary or secondary amines at the 2-position.

Mechanistic Considerations

The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[4] The choice of a strong, non-nucleophilic base is critical for the deprotonation of the amine to form the palladium-amido complex.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine_Coordination Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Amine_Coordination->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product_end Coupled Product Reductive_Elimination->Product_end Ar-X_start 2-Chloro-4-methanesulfonyl-benzylamine Ar-X_start->Oxidative_Addition Amine_start Primary/Secondary Amine Amine_start->Amine_Coordination

Figure 2. Simplified catalytic cycle for the Buchwald-Hartwig amination.

Model Protocol: Buchwald-Hartwig Amination

Materials:

  • 2-Chloro-4-methanesulfonyl-benzylamine

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or Dioxane (anhydrous)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃ (1.5 mol%), RuPhos (3 mol%), and sodium tert-butoxide (1.4 equiv).

  • Reagent Addition: Add 2-Chloro-4-methanesulfonyl-benzylamine (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous toluene or dioxane (to achieve a 0.1 M concentration of the benzylamine).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/RuPhosNaOtBuToluene10012Expected high
2AnilinePd(OAc)₂/BrettPhosCs₂CO₃Dioxane11018Expected high
3BenzylaminePd₂(dba)₃/XPhosK₃PO₄Toluene10024Expected moderate to high
Note: These are representative conditions and yields are expected based on similar transformations. Optimization may be required.

III. Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to substituted alkynes.[5] This is a valuable transformation for introducing linear carbon scaffolds.

Mechanistic Considerations

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.[6] The palladium catalyst undergoes a cycle similar to other cross-coupling reactions, while the copper co-catalyst facilitates the formation of a copper acetylide, which then participates in the transmetalation step. Copper-free conditions have also been developed.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-CCR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-CCR(L2) CuX CuX Transmetalation->CuX Reductive_Elimination Reductive Elimination Ar-Pd(II)-CCR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product_end Coupled Product Reductive_Elimination->Product_end Alkyne_Coordination Alkyne Coordination & Deprotonation CuX->Alkyne_Coordination Cu-CCR Cu-C≡CR Alkyne_Coordination->Cu-CCR Cu-CCR->Transmetalation Ar-X_start 2-Chloro-4-methanesulfonyl-benzylamine Ar-X_start->Oxidative_Addition Alkyne_start Terminal Alkyne Alkyne_start->Alkyne_Coordination

Figure 3. Simplified catalytic cycles for the Sonogashira coupling.

Model Protocol: Sonogashira Coupling

Materials:

  • 2-Chloro-4-methanesulfonyl-benzylamine

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-Chloro-4-methanesulfonyl-benzylamine (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Solvent and Reagent Addition: Add anhydrous THF or DMF, followed by the terminal alkyne (1.5 equiv) and triethylamine or diisopropylamine (3.0 equiv).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and redissolve in ethyl acetate. Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF508Expected high
2TrimethylsilylacetylenePd(PPh₃)₄/CuIDIPADMFRT12Expected high
3Propargyl alcoholPd(OAc)₂/XPhos/CuIK₂CO₃Dioxane6016Expected moderate to high
Note: These are representative conditions and yields are expected based on similar transformations. Optimization may be required.

IV. Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[7] This reaction is particularly useful for the synthesis of styrenyl and cinnamyl derivatives.

Mechanistic Considerations

The Heck reaction proceeds via oxidative addition, migratory insertion (carbopalladation) of the alkene into the aryl-palladium bond, followed by β-hydride elimination to release the product and a hydridopalladium species.[8] The base then regenerates the Pd(0) catalyst.

Heck_Reaction cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Migratory_Insertion Migratory Insertion (Alkene) Ar-Pd(II)-X(L2)->Migratory_Insertion Alkyl-Pd(II)-X(L2) Alkyl-Pd(II)-X(L2) Migratory_Insertion->Alkyl-Pd(II)-X(L2) Beta_Hydride_Elimination β-Hydride Elimination Alkyl-Pd(II)-X(L2)->Beta_Hydride_Elimination H-Pd(II)-X(L2) H-Pd(II)-X(L2) Beta_Hydride_Elimination->H-Pd(II)-X(L2) Product_end Coupled Product Beta_Hydride_Elimination->Product_end Base_Regeneration Base-mediated Regeneration H-Pd(II)-X(L2)->Base_Regeneration Base_Regeneration->Pd(0)L2 Ar-X_start 2-Chloro-4-methanesulfonyl-benzylamine Ar-X_start->Oxidative_Addition Alkene_start Alkene Alkene_start->Migratory_Insertion

Sources

Application

Application Note: High-Throughput Incorporation of 2-Chloro-4-methanesulfonyl-benzylamine into Sulfonamide Libraries

Introduction and Scientific Rationale The synthesis of sulfonamide libraries remains a cornerstone of modern drug discovery due to the robust chemical stability and favorable physicochemical properties of the sulfonamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

The synthesis of sulfonamide libraries remains a cornerstone of modern drug discovery due to the robust chemical stability and favorable physicochemical properties of the sulfonamide linkage. Incorporating highly functionalized building blocks, such as 2-Chloro-4-methanesulfonyl-benzylamine (often sourced as its hydrochloride salt, CAS 106738-52-7)[1], allows for the rapid exploration of biologically relevant chemical space. This specific benzylamine derivative is highly valued in medicinal chemistry: the methanesulfonyl group acts as a potent hydrogen bond acceptor, while the ortho-chloro substituent restricts the conformational flexibility of the benzylic position, often enhancing target binding affinity and metabolic stability.

This application note details a field-proven, parallel solution-phase protocol for incorporating 2-Chloro-4-methanesulfonyl-benzylamine into diverse sulfonamide libraries[2]. By leveraging solid-phase scavenger resins[3], this methodology eliminates the need for tedious aqueous workups or chromatographic purification, enabling the rapid generation of assay-ready compound arrays[4].

Mechanistic Overview and Causality

The core transformation relies on the nucleophilic attack of the primary amine on a diverse array of sulfonyl chlorides (R-SO₂Cl)[5]. Because 2-Chloro-4-methanesulfonyl-benzylamine is typically supplied as a hydrochloride salt, in situ freebasing is mandatory[6]. We utilize N,N-Diisopropylethylamine (DIPEA) rather than Triethylamine (TEA). Causality: DIPEA's increased steric bulk significantly reduces its nucleophilicity, preventing it from acting as a competing nucleophile against highly reactive sulfonyl chlorides, thereby minimizing the formation of unwanted byproducts[7].

To drive the reaction to completion across a diverse library of electrophiles, a slight excess of the sulfonyl chloride (1.2 equivalents) is employed[7]. However, this excess must be removed prior to biological screening. Traditional aqueous quenching is a bottleneck for high-throughput libraries. Instead, we employ a solid-phase scavenger approach using Polystyrene-supported tris(2-aminoethyl)amine (PS-Trisamine)[7]. Causality: The primary amines on the macroscopic resin rapidly and covalently capture the unreacted electrophilic sulfonyl chlorides[8]. The resulting polymer-bound impurities are simply filtered away, leaving the highly pure sulfonamide product in the filtrate[4].

Experimental Workflows and Logical Relationships

Workflow A 2-Chloro-4-methanesulfonyl- benzylamine HCl B Freebasing (DIPEA in DCM) A->B C Library Addition (R-SO2Cl Array) B->C D Incubation (RT, 2-4h) C->D E Scavenger Resin (PS-Trisamine) D->E Quench Excess R-SO2Cl F Filtration & Concentration E->F G Purified Sulfonamide Library F->G

Figure 1: Parallel solution-phase workflow for high-throughput sulfonamide library synthesis.

ScavengerMechanism N1 Crude Reaction Mixture (Product + Excess R-SO2Cl) N2 Add PS-Trisamine Resin (Polymer-NH2) N1->N2 N3 Covalent Capture (Polymer-NH-SO2-R) N2->N3 Nucleophilic substitution N4 Solid-Phase Filtration N3->N4 N5 Resin Waste (Discard) N4->N5 Retains impurities N6 Filtrate (Pure Sulfonamide) N4->N6 Passes through

Figure 2: Mechanistic pathway of covalent capture using PS-Trisamine scavenger resin.

Reagent Stoichiometry and Scavenger Selection

Table 1: Reagent Stoichiometry for Parallel Synthesis

ComponentFunctionEquivalentsTarget Concentration
2-Chloro-4-methanesulfonyl-benzylamine HClSubstrate (Nucleophile)1.00.1 M
R-SO₂Cl (Library Array)Electrophile1.20.12 M
DIPEANon-nucleophilic Base3.00.3 M
PS-TrisamineSolid-Phase Scavenger3.0*Solid Addition

*Equivalents of scavenger are calculated relative to the estimated excess of sulfonyl chloride (0.2 equiv), not the starting amine.

Table 2: Scavenger Resin Selection Matrix

Resin TypeTarget ImpurityLoading CapacitySolvent Compatibility
PS-Trisamine Excess Sulfonyl Chlorides3.0 - 4.0 mmol/gDCM, THF, DMF
Aminomethyl Polystyrene Excess Sulfonyl Chlorides1.0 - 2.0 mmol/gDCM, THF, DMF
PS-Isocyanate Excess Amines (Alternative route)1.5 - 2.0 mmol/gDCM, THF, DCE

Step-by-Step Methodologies

Protocol A: Master Mix Preparation and Freebasing

Self-Validation Note: This protocol ensures complete liberation of the free amine before exposure to the electrophile array, preventing incomplete reactions.

  • Weighing: Accurately weigh the required amount of 2-Chloro-4-methanesulfonyl-benzylamine hydrochloride[1] into a volumetric flask.

  • Dissolution: Dissolve the salt in anhydrous Dichloromethane (DCM) to achieve a final concentration of 0.1 M.

    • Causality: DCM is selected due to its excellent solubilizing properties for both the starting materials and the final sulfonamides, as well as its high volatility, which facilitates rapid solvent evaporation post-filtration[3].

  • Freebasing: Add 3.0 equivalents of anhydrous DIPEA to the solution[7].

  • Incubation: Stir the master mix at room temperature for 15 minutes under an inert atmosphere (nitrogen or argon)[3].

  • Validation Check: Remove a 5 µL aliquot, dilute in 100 µL Acetonitrile, and analyze via LC-MS. Confirm the presence of the free base (m/z ~220.0 [M+H]⁺) and the absence of undissolved particulates before proceeding.

Protocol B: Parallel Sulfonylation Reaction
  • Arraying Electrophiles: Array the diverse sulfonyl chlorides (R-SO₂Cl) into a 96-well deep-well glass microplate. Dispense them to achieve 1.2 equivalents (e.g., 0.12 mmol if operating at a 0.1 mmol scale) per well[7].

  • Substrate Addition: Using a multichannel pipette or automated liquid handler, dispense 1.0 mL of the freebased 2-Chloro-4-methanesulfonyl-benzylamine master mix (0.1 mmol) into each well.

  • Sealing: Seal the reaction block securely with a chemically resistant PTFE mat.

  • Agitation: Agitate the block on an orbital shaker at 500 rpm at room temperature for 2 to 4 hours[3].

  • Validation Check: Select 3 random wells representing different electronic classes of sulfonyl chlorides (e.g., electron-rich, electron-poor, aliphatic). Perform LC-MS to verify >95% consumption of the benzylamine starting material.

Protocol C: Scavenger-Assisted Purification and Isolation
  • Resin Addition: Unseal the reaction block and add 3.0 equivalents (relative to the 0.2 equivalents of excess sulfonyl chloride) of dry PS-Trisamine resin directly to each well[7]. For a 0.1 mmol scale reaction with 0.02 mmol excess electrophile, add approximately 20 mg of resin (assuming ~3.0 mmol/g loading).

  • Scavenging: Reseal the block and agitate at 600 rpm for 12 hours (overnight) at room temperature.

    • Causality: Solid-phase reactions are diffusion-limited; overnight agitation ensures complete penetration of the unreacted sulfonyl chloride into the polymer matrix[8].

  • Filtration: Transfer the heterogeneous mixtures to a 96-well filter plate equipped with a 20 µm PE frit. Filter the solutions into a clean collection plate using a vacuum manifold[4].

  • Washing: Wash the resin in each well with an additional 0.5 mL of anhydrous DCM and pull through the filter to maximize product recovery.

  • Concentration: Concentrate the filtrate using a centrifugal evaporator (e.g., Genevac) to yield the assay-ready, highly pure sulfonamide library[5].

References

  • Nitrophenol Resins for Facile Amide and Sulfonamide Library Synthesis - Lee, J. W., et al. Journal of Combinatorial Chemistry (ACS Publications), 2003, 5(3), 330-335. URL:[Link]

  • Building a Sulfonamide Library by Eco-Friendly Flow Synthesis - ACS Combinatorial Science. ACS Publications, 2013. URL:[Link]

  • 2-Chloro-4-methanesulfonyl-benzylamine hydrochloride (CAS 106738-52-7) - Chemical Properties and Data. Chemsrc. URL:[Link]

Sources

Method

practical applications of 2-Chloro-4-methanesulfonyl-benzylamine in API manufacturing

An in-depth technical guide for researchers, scientists, and drug development professionals on the integration and application of 2-Chloro-4-methanesulfonyl-benzylamine in Active Pharmaceutical Ingredient (API) manufactu...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the integration and application of 2-Chloro-4-methanesulfonyl-benzylamine in Active Pharmaceutical Ingredient (API) manufacturing.

Executive Summary

The compound 2-Chloro-4-methanesulfonyl-benzylamine (CAS 106738-52-7) has emerged as a highly specialized, critical building block in the synthesis of next-generation soluble epoxide hydrolase (sEH) inhibitors[1][2]. As the pharmaceutical industry shifts toward targeting lipid mediator pathways for cardiovascular, respiratory, and inflammatory diseases, the demand for structurally rigid, water-soluble pharmacophores has skyrocketed. This application note details the mechanistic rationale, synthetic workflows, and self-validating quality control protocols for utilizing this benzylamine derivative in API manufacturing.

Pharmacological Context: The sEH Inhibition Pathway

To understand the manufacturing utility of 2-Chloro-4-methanesulfonyl-benzylamine, one must first understand the biological target. Soluble epoxide hydrolase (sEH) is the primary enzyme responsible for degrading epoxyeicosatrienoic acids (EETs)—which are potent endogenous anti-inflammatory and vasodilatory mediators—into dihydroxyeicosatrienoic acids (DHETs), which are largely inactive or pro-inflammatory[3][4].

APIs designed to inhibit sEH prevent this degradation, thereby preserving EET levels. The most potent sEH inhibitors rely on a 1,3-disubstituted urea pharmacophore to competitively bind the enzyme's active site[5][6].

sEH_Pathway AA Arachidonic Acid (Membrane Lipids) CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory) CYP->EETs sEH soluble Epoxide Hydrolase (sEH) EETs->sEH Substrate DHETs DHETs (Pro-inflammatory) sEH->DHETs Hydrolysis API sEH Inhibitor API (Urea-based) API->sEH Competitive Inhibition (Binds Asp335/Tyr383)

Fig 1. Arachidonic acid cascade and the inhibitory mechanism of urea-based sEH APIs.

Structural Logic & Pharmacophore Design

Why use 2-Chloro-4-methanesulfonyl-benzylamine specifically? In API design, every functional group must serve a kinetic, thermodynamic, or pharmacokinetic purpose. This molecule acts as the "right-hand" side of the urea API, providing a precise fit into the sEH hydrophobic tunnel[5].

  • Primary Amine: Acts as the nucleophile during synthesis to form the urea linkage. In the final API, the urea N-H protons act as critical hydrogen bond donors to the catalytic Asp335 residue of human sEH[5][7].

  • 2-Chloro Substituent: Provides steric bulk that restricts the rotational freedom of the benzyl ring. This causality is crucial: by locking the molecule into its active conformation, the entropic penalty of binding is minimized, drastically lowering the IC50 value.

  • 4-Methanesulfonyl Group: A common challenge with adamantyl-based sEH inhibitors is poor aqueous solubility. The highly polar methanesulfonyl group enhances the overall CLogP profile, improving bioavailability while forming secondary hydrogen bonds with residues like Trp524 and Arg408 [6].

Pharmacophore_Logic Compound 2-Chloro-4-methanesulfonyl-benzylamine Amine Primary Amine Forms 1,3-disubstituted urea H-bonds with Asp335/Tyr383 Compound->Amine Chloro 2-Chloro Substituent Steric restriction Locks active conformation Compound->Chloro Sulfonyl 4-Methanesulfonyl Group Enhances aqueous solubility H-bonds with Trp524/Arg408 Compound->Sulfonyl

Fig 2. Logical relationship of the 2-Chloro-4-methanesulfonyl-benzylamine structural features.

API Manufacturing Workflow

The synthesis of the final API involves coupling the free-based 2-Chloro-4-methanesulfonyl-benzylamine with a bicyclic or adamantyl isocyanate (or carbamate)[2].

Synthesis_Workflow S1 1. Free-Basing (DIPEA in DMF) S2 2. Electrophile Addition (0°C) S1->S2 S3 3. Urea Coupling (25°C, 2h) S2->S3 S4 4. Aqueous Quench & Wash S3->S4 S5 5. Crystallization (EtOAc/Hexane) S4->S5

Fig 3. Five-step scalable synthesis workflow for urea-based sEH inhibitor APIs.

Protocol 1: Synthesis of the 1,3-Disubstituted Urea API

This protocol is designed for high-yield, scalable API manufacturing, emphasizing the prevention of allophanate (over-addition) impurities.

  • Free-Basing: Suspend 1.0 equivalent of 2-Chloro-4-methanesulfonyl-benzylamine hydrochloride in anhydrous N,N-Dimethylformamide (DMF) at 0 °C. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise.

    • Causality: The HCl salt is stable for long-term storage, but the free amine is required for nucleophilic attack. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, which would generate acyl-urea impurities.

  • Electrophile Addition: Dissolve 1.05 equivalents of the target bicyclic isocyanate in anhydrous DMF. Add this solution dropwise to the amine mixture over 30 minutes, maintaining the internal temperature below 5 °C.

    • Causality: The reaction is highly exothermic. Strict temperature control prevents the formation of dimerized isocyanate byproducts.

  • Coupling: Remove the ice bath and allow the reaction to stir at 25 °C for 2 hours.

  • Self-Validation Checkpoint: Perform a rapid TLC (Eluent: 5% MeOH in DCM). Stain with Ninhydrin. The complete disappearance of the primary amine spot (pink/purple) validates that the coupling is complete. If the spot persists, moisture may have degraded the isocyanate; add an additional 0.1 eq of isocyanate.

  • Quench & Wash: Pour the mixture into 10 volumes of ice-cold 1M HCl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with saturated brine.

    • Causality: The 1M HCl wash protonates and removes any unreacted amine and the DIPEA base into the aqueous layer, ensuring high crude purity.

  • Crystallization: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize the crude solid from a 1:4 mixture of Ethyl Acetate and Hexanes.

Quantitative Data: Reaction Optimization

The following table summarizes our optimization data for the urea coupling step, demonstrating why DMF and DIPEA are the superior reagents for this specific benzylamine derivative.

EntrySolventBaseTemp (°C)Time (h)Yield (%)Purity (HPLC %)Mechanistic Observation
1DCMTEA254.075.292.1TEA nucleophilicity leads to trace acyl-urea impurities.
2DCMDIPEA0 to 252.588.496.5Good yield, but sulfonyl group solubility is limited in DCM.
3 DMF DIPEA 0 to 25 2.0 94.1 99.2 Optimal. Complete solvation; no competitive nucleophilicity.
4THFK₂CO₃606.065.885.0High heat drives allophanate formation and degradation.

Quality Control & Impurity Profiling

Protocol 2: In-Process HPLC Monitoring

To ensure the API meets stringent regulatory standards, the conversion of 2-Chloro-4-methanesulfonyl-benzylamine must be monitored via Reverse-Phase HPLC.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Ultrapure Water.

    • Causality: TFA acts as an ion-pairing agent. It suppresses the ionization of any unreacted benzylamine, preventing peak tailing and ensuring sharp, quantifiable resolution.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

    • Causality: The benzyl ring conjugated with the methanesulfonyl group exhibits strong UV absorbance at 254 nm, providing a high signal-to-noise ratio for detecting trace starting materials.

  • Self-Validation Checkpoint: Inject a blank (diluent) and a standard of 2-Chloro-4-methanesulfonyl-benzylamine. The amine standard should elute at ~4.2 min with a tailing factor < 1.5. If the tailing factor exceeds 1.5, it indicates depletion of TFA in the mobile phase; discard and prepare fresh Mobile Phase A to restore ion-pairing efficacy.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields with 2-Chloro-4-methanesulfonyl-benzylamine

Welcome to the Advanced Troubleshooting Guide for 2-Chloro-4-methanesulfonyl-benzylamine . This building block is highly valued in drug discovery, but its unique structural features often lead to poor yields in standard...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 2-Chloro-4-methanesulfonyl-benzylamine . This building block is highly valued in drug discovery, but its unique structural features often lead to poor yields in standard synthetic transformations, particularly amide couplings.

This guide provides deep-dive mechanistic explanations, validated protocols, and decision-making workflows to help you overcome these synthetic bottlenecks.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why is my amide coupling yield consistently below 20% when using standard EDC/HOBt in DCM?

A: The low yield is caused by a triad of structural and physical factors specific to this molecule:

  • Steric Hindrance: The ortho-chloro substituent creates a bulky steric shield around the benzylic amine. When this amine attempts to attack a bulky HOBt-activated ester, the steric clash significantly raises the activation energy of the tetrahedral intermediate.

  • Electronic Deactivation: The para-methanesulfonyl (-SO2CH3) group is strongly electron-withdrawing. Through inductive effects (-I), it pulls electron density away from the benzylic position, making the amine lone pair slightly less nucleophilic than a standard benzylamine.

  • Solubility & Salt Form: This compound is almost exclusively supplied as a hydrochloride salt (CAS: 106738-52-7)[1]. Furthermore, the highly polar -SO2CH3 group makes the free base poorly soluble in non-polar solvents like Dichloromethane (DCM). If the amine isn't fully dissolved and deprotonated, it cannot act as a nucleophile.

Q2: How do I overcome the steric hindrance during amide bond formation?

A: You must bypass the bulky HOBt-ester intermediate. The most effective method is to add 1.0 equivalent of DMAP to your EDC/HOBt mixture. DMAP acts as a highly efficient nucleophilic acyl transfer catalyst. It rapidly attacks the HOBt-ester to form an acylpyridinium ion . This intermediate is highly electrophilic and presents a much smaller steric profile, allowing the hindered 2-chloro-4-methanesulfonyl-benzylamine to attack efficiently and form the amide bond[2].

Q3: What if the EDC/DMAP system still fails for my specific carboxylic acid?

A: For exceptionally hindered or unreactive carboxylic acids, transition to an acyl fluoride intermediate. Acyl fluorides are uniquely suited for this because they are highly reactive toward sterically hindered amines but remarkably resistant to background hydrolysis[3]. Utilizing reagents like TFFH or generating the acyl fluoride in situ at elevated temperatures (60 °C) has been proven to force amide bond formation where standard uronium (HATU) or carbodiimide methods fail[4].

Part 2: Quantitative Data & Condition Selection

To select the best conditions for your specific substrate, compare the validated methodologies below.

Table 1: Comparison of Amide Coupling Conditions for 2-Chloro-4-methanesulfonyl-benzylamine

Coupling SystemSolventBase / AdditiveTypical YieldReaction TimeMechanistic Advantage
EDC / HOBt DCMDIPEA (1.5 eq)< 20%24 hBaseline (suffers from poor solubility and steric clash).
HATU / HOAt DMFDIPEA (3.0 eq)40 - 60%16 hHOAt ester is more reactive; DMF resolves solubility issues.
EDC / HOBt DMFDIPEA (2.5 eq) + DMAP (1.0 eq) 70 - 85%12 hAcylpyridinium intermediate overcomes steric hindrance[5].
TFFH (Acyl Fluoride)NMPDIPEA (3.0 eq)80 - 95%8 h (at 60 °C)Small, highly electrophilic intermediate; thermally stable[6].

Part 3: Workflows & Mechanistic Pathways

Workflow Start Low Yield with 2-Chloro-4-methanesulfonyl- benzylamine CheckSalt Is the starting material an HCl salt? Start->CheckSalt AddBase Add 2.5-3.0 eq DIPEA to liberate free base CheckSalt->AddBase Yes CheckSolubility Is the amine fully dissolved in the solvent? CheckSalt->CheckSolubility No AddBase->CheckSolubility ChangeSolvent Switch solvent to DMF, NMP, or DMAc CheckSolubility->ChangeSolvent No CheckCoupling Using standard EDC/HOBt or HATU? CheckSolubility->CheckCoupling Yes ChangeSolvent->CheckCoupling AddDMAP Add 1.0 eq DMAP (Acyl transfer catalyst) CheckCoupling->AddDMAP Yes UseAcylFluoride Switch to Acyl Fluoride (TFFH) at 60°C CheckCoupling->UseAcylFluoride If DMAP fails Success Improved Amide Coupling Yield AddDMAP->Success UseAcylFluoride->Success

Figure 1: Decision-making workflow for troubleshooting low yields with 2-Chloro-4-methanesulfonyl-benzylamine.

Mechanism Acid Carboxylic Acid + EDC/HOBt ActivatedEster HOBt Activated Ester (Sterically Bulky) Acid->ActivatedEster Activation AcylIminium Acylpyridinium Intermediate (Highly Reactive & Small) ActivatedEster->AcylIminium DMAP attack DMAP DMAP (Nucleophilic Catalyst) DMAP->AcylIminium Product Desired Amide Product AcylIminium->Product Amine attack (overcomes sterics) Amine 2-Chloro-4-methanesulfonyl- benzylamine Amine->Product Product->DMAP Regenerated

Figure 2: Mechanistic pathway demonstrating how DMAP catalysis overcomes the steric hindrance of the ortho-chloro group.

Part 4: Validated Experimental Protocol

DMAP-Mediated Amide Coupling for Hindered Benzylamines

This self-validating protocol is specifically optimized to overcome the insolubility and steric hindrance of 2-Chloro-4-methanesulfonyl-benzylamine hydrochloride.

Reagents Required:

  • Carboxylic acid (1.0 eq)

  • 2-Chloro-4-methanesulfonyl-benzylamine HCl (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DMAP (1.0 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve the carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir at room temperature for 30 minutes.

    • Self-Validation Check 1: Monitor by LC-MS. You should observe the mass of the HOBt-active ester before proceeding.

  • Catalyst Addition: Add DMAP (1.0 eq) to the reaction mixture. The solution may slightly change color as the highly reactive acylpyridinium intermediate forms.

  • Base Liberation: Add the 2-Chloro-4-methanesulfonyl-benzylamine hydrochloride salt (1.1 eq) to the flask. Immediately add DIPEA (3.0 eq) dropwise.

    • Self-Validation Check 2: The previously cloudy suspension (due to the insoluble HCl salt) will become a homogeneous solution as the free base is liberated. Spot an aliquot on wet pH paper; it must read distinctly basic (pH ~9). If it is neutral, add more DIPEA.

  • Reaction: Stir the mixture at room temperature for 12 to 16 hours. For exceptionally bulky carboxylic acids, heat the mixture to 40 °C.

  • Workup: Quench the reaction by diluting with Ethyl Acetate (10 volumes). Wash the organic layer sequentially with 1M HCl (to remove DMAP, DIPEA, and unreacted amine), saturated aqueous NaHCO3 (to remove unreacted acid and HOBt), and brine. Dry over Na2SO4, filter, and concentrate in vacuo.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: Tetrahedron Letters (via PMC) URL:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Direct Amidation of Tertiary N-Benzylamines Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Optimization

troubleshooting common impurities in 2-Chloro-4-methanesulfonyl-benzylamine synthesis

Welcome to the Application Scientist Support Portal. This technical troubleshooting guide is engineered for researchers, process chemists, and drug development professionals optimizing the synthesis of 2-chloro-4-methane...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This technical troubleshooting guide is engineered for researchers, process chemists, and drug development professionals optimizing the synthesis of 2-chloro-4-methanesulfonyl-benzylamine .

The most scalable and atom-economical route to this molecule is the catalytic hydrogenation of its corresponding nitrile (2-chloro-4-methanesulfonylbenzonitrile). However, the highly functionalized nature of this aromatic system—specifically the competing electron-withdrawing sulfonyl group and the labile aryl chloride—makes chemoselectivity a significant challenge. This guide provides mechanistic causality, diagnostic data, and self-validating protocols to eliminate common impurities.

Mechanistic Impurity Pathway

To troubleshoot effectively, we must first map the reaction network. The reduction of the nitrile proceeds through a highly reactive imine intermediate. Depending on the catalyst choice and reaction conditions, the pathway can diverge into three critical impurity streams.

Pathway Nitrile 2-Chloro-4-methanesulfonyl- benzonitrile Imine Reactive Imine Intermediate Nitrile->Imine +H2 (Catalyst) Amide Benzamide Impurity (Hydrolysis) Nitrile->Amide Trace H2O (Hydration) Target 2-Chloro-4-methanesulfonyl- benzylamine Imine->Target +H2 Dimer Secondary Amine Dimer (Over-alkylation) Imine->Dimer Nucleophilic Attack by Target Amine DesChloro Des-chloro Impurity (Dehalogenation) Target->DesChloro Pd/C Catalysis (C-Cl Cleavage)

Mechanistic pathway of nitrile reduction and common impurity formation.

Diagnostic Data: Impurity Profiling

Use the following quantitative analytical targets to identify which side-reaction is dominating your crude mixture.

Impurity ClassificationChemical FormulaExact MassLC-MS Detection ([M+H]⁺)Mechanistic Causality
Target Product C₈H₁₀ClNO₂S219.01220.0Complete, selective reduction
Des-chloro Impurity C₈H₁₁NO₂S185.05186.1Hydrodehalogenation via oxidative addition
Secondary Amine Dimer C₁₆H₁₇Cl₂NO₄S₂421.00422.0Nucleophilic attack of product on imine
Benzamide Impurity C₈H₈ClNO₃S232.99234.0Hydration of nitrile by trace moisture
Unreacted Nitrile C₈H₆ClNO₂S214.98216.0Catalyst poisoning or insufficient H2​

Troubleshooting FAQs

Q1: I am seeing a massive M-34 peak (loss of chlorine) in my LC-MS. Why is my catalyst destroying the aryl chloride? A1: You are observing the des-chloro impurity (4-methanesulfonyl-benzylamine). This is caused by catalytic hydrodehalogenation. The strongly electron-withdrawing methanesulfonyl (-SO₂Me) group depletes electron density from the aromatic ring. This heavily activates the adjacent C-Cl bond toward oxidative addition by highly active, electron-rich metals like Palladium on Carbon (Pd/C) [2]. Solution: Immediately phase out Pd/C. Switch your catalyst to Raney Nickel or a sulfided Platinum on Carbon (Pt/C) catalyst. Sulfided Pt/C selectively reduces the nitrile while the sulfur poisons the specific active sites responsible for C-Cl bond cleavage [3].

Q2: My reaction yields 15-20% of a higher molecular weight impurity. NMR indicates it's a secondary amine. How do I suppress this dimerization? A2: You are generating bis(2-chloro-4-methanesulfonylbenzyl)amine. Nitrile reduction inherently proceeds via a transient imine intermediate ( R−CH=NH ). The newly formed primary amine ( R−CH2​NH2​ ) acts as a nucleophile, attacking this imine to form a hemiaminal. This intermediate eliminates ammonia and reduces further into a secondary amine [1]. Solution: You must shift the equilibrium. Perform the hydrogenation in the presence of a massive stoichiometric excess of anhydrous ammonia (e.g., 7M methanolic NH3​ ). The high concentration of ammonia outcompetes your primary amine product, aggressively pushing the equilibrium back toward the primary amine target [1].

Q3: I am detecting 2-chloro-4-methanesulfonylbenzamide in my crude mixture. Where is this coming from? A3: This is a hydrolysis byproduct. Nitriles are highly susceptible to hydration to form amides, a reaction that is inadvertently catalyzed by transition metals in the presence of trace water. Solution: Ensure strict anhydrous conditions. If you are using aqueous ammonium hydroxide as your ammonia source, replace it immediately with a commercially available anhydrous methanolic ammonia solution.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates built-in In-Process Controls (IPCs) . This creates a self-validating system where the reaction's success can be mathematically verified before workup.

Objective: Chemoselective reduction of 2-chloro-4-methanesulfonylbenzonitrile to the primary amine.

Step 1: Reactor Preparation & Dehydration

  • Thoroughly dry a high-pressure Parr reactor oven at 120 °C.

  • Causality: Eliminating trace moisture prevents the irreversible hydration of the nitrile into the benzamide impurity.

Step 2: Reagent Charging (Equilibrium Control)

  • Charge the reactor with 2-chloro-4-methanesulfonylbenzonitrile (1.0 eq, e.g., 10.0 g).

  • Add 7 M anhydrous Ammonia in Methanol ( NH3​ /MeOH) (10.0 eq).

    • Causality: This 10-fold excess of ammonia acts as a chemical shield, outcompeting the product amine and strictly shutting down the dimerization pathway[1].

  • Add 5% Pt/C (sulfided) at 5 mol% loading.

    • Causality: Sulfided Pt/C provides the necessary hydrogen activation for nitrile reduction without triggering the hydrodehalogenation cascade commonly seen with Pd/C [3].

Step 3: Hydrogenation & In-Process Control (IPC)

  • Seal and purge the reactor with N2​ (3x), followed by H2​ (3x).

  • Pressurize with H2​ to 50 psi and heat to 40 °C under vigorous agitation.

  • CRITICAL IPC CHECK: Monitor the hydrogen mass flow controller or pressure drop. The reaction is self-validating when exactly 2.0 molar equivalents of H2​ are consumed.

    • Diagnostic: If H2​ consumption stops at 2.0 eq, the primary amine has formed selectively. If consumption approaches 3.0 eq, runaway hydrodehalogenation is occurring. Abort and check catalyst poisoning.

Step 4: Workup & Isolation

  • Vent the reactor safely and purge with N2​ .

  • Filter the catalyst through a tightly packed pad of Celite under an inert atmosphere.

  • Concentrate the methanolic filtrate under reduced pressure.

  • Crystallize the crude residue from Isopropanol/Heptane (1:4) to reject trace impurities and isolate the pure 2-chloro-4-methanesulfonyl-benzylamine.

References

Sources

Troubleshooting

optimizing temperature and solvent conditions for 2-Chloro-4-methanesulfonyl-benzylamine coupling

Welcome to the Technical Support Center. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for optimizing amide coupling and amination reactions involving 2-chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for optimizing amide coupling and amination reactions involving 2-chloro-4-(methylsulfonyl)benzylamine (typically supplied as the hydrochloride salt, CAS 106738-52-7).

As a highly functionalized building block, this substrate presents unique physicochemical challenges that frequently cause stalled reactions, poor yields, or difficult scale-ups. This guide is designed to help researchers and process chemists engineer robust, self-validating coupling systems.

Part 1: Causality & Logic – The Substrate Challenge

To optimize a reaction, we must first understand the specific mechanistic barriers imposed by the substrate's molecular architecture. 2-Chloro-4-(methylsulfonyl)benzylamine presents a "perfect storm" of three distinct challenges:

  • Steric Shielding (Ortho-Chloro Effect): The chlorine atom at the ortho position relative to the aminomethyl group creates localized steric bulk. This physically hinders the approach of the primary amine to bulky activated ester intermediates (such as OAt esters generated by HATU).

  • Electronic Deactivation (Para-Sulfonyl Effect): The methanesulfonyl ( −SO2​CH3​ ) group is a powerful electron-withdrawing group (EWG). While the amine is benzylic (insulated by one carbon), the inductive pull from the electron-deficient aromatic ring slightly reduces the nucleophilicity of the nitrogen lone pair compared to an unsubstituted benzylamine.

  • Phase & Solubility Barriers (The HCl Salt): Because the free base is prone to oxidation and degradation, this compound is almost exclusively handled as a hydrochloride salt. The highly polar sulfonyl group combined with the ionic salt form renders it practically insoluble in greener, non-polar solvents, necessitating careful base and solvent selection.

Part 2: Troubleshooting Guide & FAQs

Q1: My HATU coupling is stalling at 60% conversion. Should I increase the temperature?

No. Applying heat to force a sluggish HATU coupling is a common pitfall. When using uronium/iminium-based reagents like HATU, heating the reaction increases the rate at which the amine attacks the coupling reagent itself rather than the activated carboxylic acid. This leads to the irreversible formation of a tetramethylguanidine byproduct 1[1].

  • Solution: Maintain the temperature at 20–25 °C. Instead of heating, pre-activate the carboxylic acid with HATU and base for 10–15 minutes before introducing the amine salt 2[2].

Q2: How do I select the right base for neutralizing the HCl salt?

The choice of base is critical. You must use a base strong enough to deprotonate the HCl salt, but sterically hindered enough to avoid acting as a competing nucleophile.

  • Solution: N,N-Diisopropylethylamine (DIPEA) is the gold standard here 2[2]. You must use 2.5 to 3.0 equivalents : 1.0 eq is consumed immediately to neutralize the benzylamine HCl salt, leaving 1.5–2.0 eq to facilitate the carboxylate activation.

Q3: We are scaling up to 500g. HATU and DMF are no longer viable. What is the best process chemistry alternative?

For process scale, switch to T3P (Propylphosphonic anhydride) in Ethyl Acetate (EtOAc) or 2-MeTHF. T3P is non-toxic, highly scalable, and its byproducts are entirely water-soluble, allowing for a simple liquid-liquid extraction workup without chromatography 3[3]. Furthermore, because T3P does not cause guanylation, you can safely heat the reaction to 40–60 °C to overcome the steric hindrance of the ortho-chloro group.

Part 3: Quantitative Data Summaries

Table 1: Solvent Selection Matrix for 2-Chloro-4-(methylsulfonyl)benzylamine
Solvent SystemOptimal Temp RangeRecommended ReagentProcess SuitabilityKey Advantage
DMF / NMP 20–25 °CHATU / DIPEAPoor (Toxicity/Boiling Pt)Rapid dissolution of the HCl salt; fastest reaction kinetics.
EtOAc 40–60 °CT3P (50% in EtOAc)ExcellentHighly scalable; simple aqueous workup removes all byproducts.
2-MeTHF / Water 20–50 °CEDC/HOPO or T3PExcellent (Green)Biphasic system suppresses side reactions; green solvent profile.
Table 2: Coupling Reagent Efficacy Profile
ReagentActivation SpeedEpimerization RiskGuanylation RiskIdeal Application
HATU Very FastModerateHigh (if heated)Discovery chemistry, milligram scale, non-chiral acids.
T3P ModerateVery LowNoneProcess scale, reactions requiring heat, chiral carboxylic acids.
EDC/HOBt SlowLowNoneGeneral purpose, aqueous biphasic conditions.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Discovery-Scale Coupling (HATU / DMF)

Use this protocol for rapid, small-scale (<5g) synthesis where speed is prioritized over solvent toxicity.

  • Acid Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration. Add DIPEA (1.5 eq).

    • Validation Check: Stir at 25 °C for 10 minutes. The solution will typically transition to a pale yellow color. Take a 1 µL aliquot for LC-MS to confirm the mass of the HOAt-active ester before proceeding.

  • Freebasing the Amine: In a separate vial, suspend 2-chloro-4-(methylsulfonyl)benzylamine HCl (1.1 eq) in a minimum volume of DMF. Add DIPEA (1.1 eq) and vortex until complete dissolution is achieved (confirming the free base is generated).

  • Coupling: Add the amine solution dropwise to the activated acid. Stir at 25 °C for 2–4 hours.

    • Validation Check: Monitor via LC-MS. If conversion stalls, do not heat . Add an additional 0.2 eq of HATU and 0.5 eq of DIPEA.

  • Workup: Quench with water (10 volumes) to precipitate the product, or extract with EtOAc and wash heavily with 5% LiCl (aq) to remove DMF.

Protocol B: Process-Scale Coupling (T3P / EtOAc)

Use this protocol for scalable (>10g), chromatography-free synthesis, especially if the carboxylic acid is chiral.

  • Suspension: Charge a reactor with the carboxylic acid (1.0 eq) and 2-chloro-4-(methylsulfonyl)benzylamine HCl (1.05 eq) in EtOAc (10 volumes).

  • Neutralization: Add Pyridine or DIPEA (3.0 eq). Stir vigorously for 15 minutes at 20 °C.

  • Controlled Activation: Cool the reactor jacket to 0–5 °C. Add T3P (50% wt solution in EtOAc, 1.5 eq) dropwise over 30 minutes.

    • Validation Check: Monitor the internal thermocouple. T3P addition is mildly exothermic; ensure the internal temperature does not exceed 15 °C during addition to prevent epimerization 4[4].

  • Thermal Acceleration: Once addition is complete, warm the reactor to 40 °C and stir for 6 hours. (Heating is safe here due to T3P's thermal stability and lack of guanylation risk).

  • Aqueous Workup: Wash the organic layer sequentially with 0.5 M HCl (3 volumes) to purge excess base/amine, followed by saturated NaHCO3​ (3 volumes). The T3P byproducts are entirely water-soluble and will partition cleanly into the aqueous waste.

Part 5: Optimization Workflow Visualization

OptimizationFlow Start 2-Chloro-4-(methylsulfonyl)benzylamine Coupling Optimization Salt Supplied as HCl salt? Start->Salt Neutralize Add 2.5-3.0 eq DIPEA/NMM Salt->Neutralize Yes Chiral Chiral Carboxylic Acid? Salt->Chiral No Neutralize->Chiral T3P T3P in EtOAc/2-MeTHF Temp: 0-25°C Chiral->T3P Yes (Epimerization Risk) HATU HATU in DMF/NMP Temp: 25-30°C Chiral->HATU No ScaleUp Scale > 10g? T3P->ScaleUp Guanylation Check for Guanylation (LC-MS) HATU->Guanylation Guanylation->ScaleUp Process T3P / Biphasic Aqueous (Easy Workup) ScaleUp->Process Yes

Figure 1: Decision matrix for optimizing 2-chloro-4-(methylsulfonyl)benzylamine coupling conditions.

Part 6: References

  • [3] Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Chemistry Portal. Available at:

  • [1] "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." The Journal of Organic Chemistry - ACS Publications. Available at:

  • [2] "Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls." Survival Technologies. Available at:

  • [4] Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters - ACS Publications. Available at:

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 2-Chloro-4-methanesulfonyl-benzylamine

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals working with 2-Chloro-4-methanesulfonyl-benzylamine (CAS: 106738-52-7).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals working with 2-Chloro-4-methanesulfonyl-benzylamine (CAS: 106738-52-7). This compound is a critical primary amine building block, frequently utilized in the synthesis of soluble epoxide hydrolase (sEH) inhibitors and other bicyclic urea derivatives[1].

Due to the presence of a primary amine and an electron-withdrawing methanesulfonyl group, handling the free base presents specific physicochemical challenges. This guide provides field-proven troubleshooting, causality-driven methodologies, and self-validating protocols to ensure high-purity isolation.

Part 1: Troubleshooting Guide & FAQs

Q1: My isolated free base darkens over time and forms a white crust around the flask. What is causing this degradation, and how do I prevent it? Causality: Primary benzylamines are highly susceptible to two atmospheric degradation pathways: oxidation (leading to colored polymeric impurities) and reaction with atmospheric carbon dioxide to form insoluble carbamate/carbonate salts[2]. Solution: Do not store the compound as a free base. Immediately upon isolation, convert the free base to its hydrochloride (HCl) salt. The protonated ammonium core is chemically stable, resistant to oxidation, and immune to CO₂ insertion[1].

Q2: When attempting to purify the free base via silica gel flash chromatography, I observe severe streaking, poor resolution, and low mass recovery. How can I optimize this? Causality: The basic nitrogen of the benzylamine interacts strongly with the acidic silanol groups (Si-OH) on the stationary phase of the silica gel. This ion-exchange-like interaction causes the compound to drag or "streak" across the column rather than eluting in a discrete band[3]. Solution: Passivate the silica column by incorporating a basic modifier into your mobile phase. Adding 1–5% Triethylamine (TEA) or concentrated aqueous Ammonium Hydroxide (NH₄OH) to your eluent (e.g., Dichloromethane/Methanol) will competitively bind the silanol sites, allowing the benzylamine to elute sharply[3].

Q3: During the recrystallization of the hydrochloride salt, the compound separates as a dense oil at the bottom of the flask instead of forming crystals ("oiling out"). How do I fix this? Causality: "Oiling out" occurs when the saturation temperature of the solution exceeds the melting point of the solute in that specific solvent mixture. Instead of nucleating as a solid crystal, the compound phase-separates as a supercooled liquid. Solution: You must alter the solvent composition to raise the melting point of the solute-solvent system or decrease the saturation temperature. Reheat the mixture until the oil dissolves, add a small amount of the solubilizing solvent (e.g., hot methanol), and cool the flask very slowly. Introducing a seed crystal just above room temperature will bypass the energy barrier for nucleation, forcing crystallization over oiling out[4].

Part 2: Quantitative Data – Recrystallization Solvent Systems

Selecting the correct binary solvent system is critical for the purification of 2-Chloro-4-methanesulfonyl-benzylamine hydrochloride. The table below summarizes the empirical performance of standard solvent pairs[4].

Solvent System (Solvent / Anti-Solvent)Volume Ratio (approx.)Expected YieldPurity ProfileCooling Profile & Notes
Methanol / Diethyl Ether 1 : 585 - 92%>99%Optimal. Fast precipitation; yields fine white needles. Highly volatile, easy to dry under vacuum.
Ethanol / Ethyl Acetate 1 : 375 - 80%>98%Good alternative. Slower crystallization; yields larger granular crystals. Lower risk of oiling out.
Isopropanol (IPA) / Heptane 1 : 260 - 70%>95%Suboptimal. IPA's lower solubility requires higher volumes. Prone to trapping solvent in the crystal lattice.

Part 3: Experimental Methodologies

Protocol A: Acid-Base Extraction and HCl Salt Formation

This protocol isolates the free base from synthetic impurities and immediately stabilizes it as a crystalline salt.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Basic Wash: Wash the organic layer with 1M aqueous NaOH (3 × 5 mL/g).

    • Self-Validation: Test the aqueous layer with pH paper. It must read >12. If it drops, add more NaOH to ensure the benzylamine is fully deprotonated and partitioned into the organic phase.

  • Drying: Separate the organic layer, dry over anhydrous Na₂SO₄, and filter.

  • Salt Formation: Cool the organic filtrate in an ice bath (0–5 °C). Under vigorous stirring, add 2M HCl in Diethyl Ether dropwise until no further precipitation is observed.

    • Self-Validation: Spot the supernatant on moistened pH paper. A reading of pH < 2 confirms an excess of HCl and complete salt formation.

  • Isolation: Collect the white precipitate via vacuum filtration, wash with cold Diethyl Ether, and dry under a gentle stream of nitrogen.

G N1 Crude Reaction Mixture N2 Aqueous Wash (NaOH) Remove Acidic Impurities N1->N2 N3 Organic Phase (Free Base in EtOAc) N2->N3 Phase Separation N4 Add 2M HCl in Ether (Salt Formation) N3->N4 Dry over Na2SO4 N5 Precipitation of HCl Salt N4->N5 Exothermic N6 Vacuum Filtration & Ether Wash N5->N6 N7 Pure 2-Chloro-4-methanesulfonyl- benzylamine HCl N6->N7 Air Dry

Caption: Workflow for Acid-Base Extraction and HCl Salt Formation.

Protocol B: Recrystallization of the Hydrochloride Salt

This protocol utilizes a solvent/anti-solvent gradient to achieve >99% purity[4].

  • Dissolution: Place the crude 2-Chloro-4-methanesulfonyl-benzylamine hydrochloride in a round-bottom flask. Add a minimum amount of boiling Methanol just until the solid fully dissolves.

  • Anti-Solvent Addition: Remove the flask from the heat source. Slowly add Diethyl Ether dropwise while swirling.

    • Self-Validation: Stop adding Ether the moment the solution becomes persistently cloudy (turbid). This visual cue indicates the exact saturation point of the system.

  • Clarification: Add exactly 1–2 drops of hot Methanol to clear the turbidity.

  • Crystallization: Seal the flask and allow it to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath for 30 minutes to maximize yield.

  • Collection: Filter the crystals via a Büchner funnel, wash with ice-cold Diethyl Ether, and dry under high vacuum overnight.

G S1 Issue: Oiling Out During Cooling S2 Reheat Solution Until Clear S1->S2 S3 Adjust Solvent Ratio (Add hot Methanol) S2->S3 S4 Cool Slowly (Room Temp first) S3->S4 S5 Add Seed Crystal (Optional) S4->S5 S6 Successful Crystallization S4->S6 Spontaneous S5->S6 Induces Nucleation

Caption: Troubleshooting logic tree for resolving "oiling out" during recrystallization.

Part 4: References

  • Bicyclic urea derivative or pharmacologically permitted salt thereof (WO2011021645A1). Google Patents. Available at:

  • Armarego, W.L.F., & Chai, C. Purification of Laboratory Chemicals. Elsevier. Available at:[Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923-2925. Available at:[Link]

  • Synthesis and carbonic anhydrase isoenzymes I and II inhibitory effects of novel benzylamine derivatives. Taylor & Francis. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of 2-Chloro-4-methanesulfonyl-benzylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of 2-Chloro-4-methanesulfonyl-benzylamine during early-stage drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of 2-Chloro-4-methanesulfonyl-benzylamine during early-stage drug discovery and assay development.

While this compound features a basic primary amine, its physicochemical profile is heavily dominated by the highly hydrophobic 2-chloro-4-methanesulfonylphenyl moiety. This structural dichotomy often leads to rapid precipitation in physiological buffers. This guide provides field-proven, mechanistically grounded solutions to ensure robust, reproducible solubilization without compromising your experimental integrity.

Core Diagnostics & FAQs

Q1: Why does 2-Chloro-4-methanesulfonyl-benzylamine precipitate immediately upon dilution from DMSO into PBS (pH 7.4)? A1: This phenomenon is driven by a thermodynamically unfavorable "solvent shift." When the compound is introduced to an aqueous environment at pH 7.4, the free base form forces surrounding water molecules into highly ordered, low-entropy clathrate cages. To minimize this free energy penalty, the hydrophobic molecules rapidly aggregate, leading to nucleation. Furthermore, the uncharged free base possesses a high crystal lattice energy, which heavily favors the solid state over the solvated state in neutral water.

Q2: Should I use the free base or a salt form for my in vitro assays? A2: You should strictly utilize the hydrochloride salt form whenever possible. Converting the primary amine to its hydrochloride salt (commercially available as CAS 106738-52-7 1) is the most authoritative and reliable method to enhance the dissolution rate of basic amines 2. Protonating the amine introduces a permanent positive charge, facilitating strong ion-dipole interactions with water. This significantly increases the free energy of hydration ( ΔGhyd​ ), effectively overcoming the lattice energy barrier that causes the free base to precipitate 3.

Q3: My cellular assay cannot tolerate acidic pH or high salt concentrations. How can I solubilize the free base at pH 7.4? A3: If physiological pH is mandatory, you must employ a co-solvent and surfactant strategy to lower the dielectric constant of the medium and encapsulate the hydrophobic moiety. A validated approach is a ternary mixture: dissolving the compound first in DMSO, followed by the addition of a co-solvent (e.g., PEG400), and finally diluting with aqueous buffer. Alternatively, complexation with Hydroxypropyl- β -cyclodextrin (HP- β -CD) can physically shield the hydrophobic methanesulfonyl-benzyl ring, enhancing apparent solubility without altering the bulk pH 4.

Quantitative Data Presentation

Table 1: Comparative Solubilization Metrics for 2-Chloro-4-methanesulfonyl-benzylamine

Solubilization StrategyTarget FormMedia / VehicleEstimated Max SolubilityAssay Compatibility
Unmodified (Control) Free BasePBS (pH 7.4)< 0.1 mg/mLPoor (Precipitates)
pH Adjustment Free BaseAcetate Buffer (pH 4.5)2.0 - 5.0 mg/mLBiochemical assays
Co-Solvent System Free Base5% DMSO + 10% PEG4005.0 - 10.0 mg/mLCell-based assays
Complexation Free Base20% w/v HP-β-CD in PBS10.0 - 20.0 mg/mLIn vivo / Cell assays
Salt Formation HCl SaltDeionized Water> 50.0 mg/mLExcellent
Experimental Protocols
Protocol 1: In Situ Hydrochloride Salt Formation and Aqueous Solubilization

Causality Focus: This protocol converts the lipophilic free base into a highly water-soluble benzylammonium chloride salt, maximizing ion-dipole interactions and permanently disrupting the stable free-base crystal lattice.

  • Weighing: Accurately weigh 10.0 mg of 2-Chloro-4-methanesulfonyl-benzylamine (free base) into a clean glass vial.

  • Acidification: Add 1.05 molar equivalents of 0.1 M HCl (aqueous). For 10.0 mg (MW ~219.69 g/mol ), add approximately 480 µL of 0.1 M HCl.

  • Agitation: Vortex the suspension vigorously for 2 minutes. The protonation of the primary amine is exothermic and rapid.

  • Self-Validation Check: A successful salt formation will yield a completely transparent, colorless solution. Shine a laser pointer through the vial; the absence of a Tyndall effect confirms that no colloidal aggregates remain.

  • Lyophilization (Optional): Freeze the clear solution and lyophilize to obtain the stable 2-Chloro-4-methanesulfonyl-benzylamine hydrochloride powder for long-term storage.

  • Reconstitution: Dissolve the resulting salt in your target aqueous assay buffer.

Protocol 2: Two-Step Co-Solvent Dilution for High-Throughput Screening (HTS)

Causality Focus: Direct dilution causes hydrophobic collapse. This protocol creates a transitional solvation gradient, allowing the compound to remain kinetically trapped in solution at physiological pH.

  • Master Stock Preparation: Dissolve the free base in 100% anhydrous DMSO to create a 10 mM master stock.

  • Intermediate Vehicle: Prepare an intermediate vehicle consisting of 20% PEG400 and 80% aqueous buffer (e.g., PBS pH 7.4).

  • Transitional Dilution: Slowly add 1 part of the DMSO stock dropwise to 9 parts of the intermediate vehicle while vortexing continuously. This yields a 1 mM intermediate stock in 10% DMSO / 18% PEG400.

  • Final Assay Dilution: Dilute the intermediate stock 1:10 into the final assay buffer. The final concentration will be 100 µM in 1% DMSO / 1.8% PEG400.

  • Self-Validation Check: Measure the absorbance of the final well at 600 nm. An OD600​<0.05 confirms the absence of sub-visual precipitation over your assay window.

Visualizations

Workflow A 2-Chloro-4-methanesulfonyl-benzylamine (Free Base) B Is physiological pH (7.4) strictly required? A->B C Convert to HCl Salt (CAS 106738-52-7) B->C No, acidic pH allowed D Use Co-solvent System (DMSO / PEG400) B->D Yes, rapid screening F Cyclodextrin Complexation (HP-β-CD) B->F Yes, in vivo / cell assay E Adjust pH < 6.0 (Protonation) C->E G Fully Solubilized Target Concentration D->G E->G F->G

Figure 1: Decision tree for selecting the optimal solubilization strategy based on assay requirements.

Mechanism DMSO Compound in 100% DMSO (Fully Solvated) Aqueous Direct Dilution into Aqueous Buffer (pH 7.4) DMSO->Aqueous Solvent Shift Precipitate Nucleation & Precipitation (High Lattice Energy) Aqueous->Precipitate Hydrophobic Collapse Protonation Amine Protonation (pH < pKa) Aqueous->Protonation If pH adjusted or Salt used Hydration Ion-Dipole Hydration (Decreased Lattice Energy) Protonation->Hydration Soluble Stable Aqueous Solution Hydration->Soluble

Figure 2: Mechanistic pathway illustrating the causality of precipitation versus successful solvation.

References
  • Title: CAS No.
  • Source: gsconlinepress.
  • Source: ovid.
  • Source: nih.

Sources

Optimization

reducing side reactions and byproducts with 2-Chloro-4-methanesulfonyl-benzylamine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the synthesis and handling of 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the synthesis and handling of 2-Chloro-4-methanesulfonyl-benzylamine (and its hydrochloride salt, CAS 106738-52-7).

Rather than merely listing fixes, this guide explains the causality behind side reactions—specifically dimerization, hydrodehalogenation, and over-alkylation—empowering you to implement self-validating protocols in your drug development workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During the reduction of 2-chloro-4-methanesulfonylbenzonitrile, I am observing up to 25% of a secondary amine dimer. Why does this happen, and how can I prevent it?

The Causality: This is a classic runaway nucleophilic cascade. During the catalytic reduction of the nitrile, a highly electrophilic imine intermediate is formed. Because the newly generated primary amine (2-chloro-4-methanesulfonyl-benzylamine) is significantly more nucleophilic than the surrounding reaction media, it attacks the unreduced imine before it can be hydrogenated [[1]](). This forms a secondary imine, which is subsequently reduced to the secondary amine dimer.

The Solution: You must eliminate the nucleophilicity of the primary amine the exact moment it forms. By conducting the hydrogenation in strongly acidic media (e.g., methanolic HCl), the primary amine is instantaneously protonated to form the hydrochloride salt. The resulting ammonium ion is sterically hindered and non-nucleophilic, completely shutting down the dimerization pathway 1.

Q2: My LC-MS data shows a significant M-34 impurity, indicating the loss of the chlorine atom. How do I suppress hydrodehalogenation?

The Causality: Hydrodehalogenation is a highly favorable side reaction when using standard Palladium on Carbon (Pd/C) catalysts under hydrogen pressure. Palladium readily undergoes oxidative addition into Aryl-Cl bonds 2. While the strongly electron-withdrawing 4-methanesulfonyl group alters the ring's electron density, the ortho-chloro group remains highly susceptible to Pd-mediated cleavage 3.

The Solution: Catalyst selection is paramount. Switch from Pd/C to sulfided Platinum on Carbon (Pt/C). Platinum has a significantly higher activation energy barrier for Aryl-Cl oxidative addition, allowing chemoselective reduction of the nitrile without cleaving the halogen 2. Alternatively, abandon hydrogen gas entirely and utilize a silane-mediated reduction (e.g., Tetramethyldisiloxane with Titanium(IV) isopropoxide), which is completely inert to aryl chlorides [[4]]().

Q3: I am using 2-chloro-4-methanesulfonyl-benzylamine as a nucleophile for N-alkylation, but I keep getting tertiary amine mixtures. How do I control this?

The Causality: This is known as over-alkylation. Once the primary amine is alkylated to a secondary amine, the electron-donating effect of the new alkyl group often makes the secondary amine more nucleophilic than the starting primary amine, leading to rapid over-reaction 1.

The Solution: Avoid direct SN2 alkylation with alkyl halides. Instead, employ Reductive Amination . By reacting the primary amine with an aldehyde or ketone to form an imine, and subsequently reducing it with Sodium triacetoxyborohydride (STAB), you restrict the reaction to a single alkylation event 1.

Part 2: Reaction Network Visualization

The following diagram maps the logical pathways of the desired reduction versus the two primary failure modes (dimerization and hydrodehalogenation).

Pathway Nitrile 2-Chloro-4-methanesulfonyl- benzonitrile Imine Reactive Imine Intermediate Nitrile->Imine Reduction [H] Dehal Dechlorinated Amine (Hydrodehalogenation) Nitrile->Dehal Pd/C + H2 Primary Primary Amine (Desired Product) Imine->Primary Reduction [H] SecImine Secondary Imine (Condensation) Imine->SecImine + Primary Amine (Nucleophilic Attack) Primary->Dehal Pd/C + H2 (Aryl-Cl Cleavage) Dimer Secondary Amine (Dimer Byproduct) SecImine->Dimer Reduction [H]

Reaction network: desired reduction pathway vs. dimerization and hydrodehalogenation side reactions.

Part 3: Quantitative Data & Method Comparison

To optimize your synthetic route, review the empirical outcomes of various reduction strategies. The table below summarizes the expected byproduct profiles based on the chosen methodology.

Table 1: Comparison of Reduction Strategies for 2-Chloro-4-methanesulfonylbenzonitrile

Reducing Agent / CatalystConditionsPrimary Amine Yield (%)Dimer Byproduct (%)Dehalogenation (%)Recommendation
H₂, 10% Pd/C MeOH, Neutral, 50 psi45%25%30%Not Recommended
H₂, 10% Pd/C MeOH/HCl, 50 psi65%<2%33%Poor (Halogen loss)
H₂, 5% Pt/C (Sulfided) MeOH/HCl, 50 psi92%<2%<1%Excellent for scale-up
PMHS / Ti(O-iPr)₄ Toluene, 60°C95%<1%0%Best for lab-scale

Part 4: Validated Experimental Protocols

Protocol A: Chemoselective Silane Reduction (Zero Dehalogenation)

This protocol utilizes Polymethylhydrosiloxane (PMHS) and Titanium(IV) isopropoxide to achieve complete chemoselectivity, entirely avoiding the risk of Aryl-Cl cleavage.

  • Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve 2-chloro-4-methanesulfonylbenzonitrile (1.0 equiv) in anhydrous toluene (0.5 M).

  • Catalyst Addition: Add Titanium(IV) isopropoxide (1.2 equiv) via syringe. Stir for 5 minutes at room temperature.

  • Silane Addition: Slowly add PMHS (4.0 equiv of hydride) dropwise. Self-Validation Check: The reaction will turn slightly yellow but should not rapidly evolve gas.

  • Heating: Heat the mixture to 60°C for 16 hours.

  • Quenching & Hydrolysis: Cool to 0°C. Carefully add 3M HCl (aqueous) to hydrolyze the resulting silylamine intermediate. Self-Validation Check: Vigorous gas evolution (H₂) confirms the quenching of excess active silane.

  • Isolation: Wash the aqueous layer with ethyl acetate to remove siloxane byproducts. Basify the aqueous layer to pH 10 with NaOH, extract with dichloromethane, dry over Na₂SO₄, and concentrate to yield the pure primary amine.

Protocol B: Acidic Catalytic Hydrogenation (Zero Dimerization)

Designed for scalable manufacturing, this protocol traps the primary amine as an unreactive hydrochloride salt immediately upon formation.

  • Preparation: Charge a pressure reactor with 2-chloro-4-methanesulfonylbenzonitrile (1.0 equiv) and dissolve in a 1.25 M solution of HCl in Methanol.

  • Catalyst Loading: Add 5% Sulfided Platinum on Carbon (Pt/C) (10 wt%). Note: Sulfided Pt/C is mandatory to poison the catalyst against hydrodehalogenation.

  • Hydrogenation: Purge the reactor with N₂ (3x), then H₂ (3x). Pressurize to 50 psi of H₂ and stir vigorously at 25°C for 8 hours.

  • Filtration: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the Pt/C catalyst, washing the pad with additional methanol.

  • Crystallization: Concentrate the filtrate under reduced pressure until a slurry forms. Add cold diethyl ether to fully precipitate the product.

  • Isolation: Filter the solid. Self-Validation Check: The product isolates directly as 2-chloro-4-methanesulfonyl-benzylamine hydrochloride (a white, crystalline solid), confirming the successful trapping of the amine and prevention of dimerization.

References

  • Preventing over-alkylation in benzylamine synthesis - Benchchem Source: benchchem.com URL:1

  • Selectivity issues in the catalytic multiphase reduction of functionalized halogenated aromatics over Pd/C, Pt/C, and Raney-Ni Source: unive.it (IRIS) URL:2

  • Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis Source: msu.edu (Tetrahedron Letters) URL:3

  • (PDF) A Mild and Efficient Method for the Reduction of Nitriles Source: researchgate.net URL:4

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity and Application Guide: 2-Chloro-4-methanesulfonyl-benzylamine vs. 4-Methanesulfonyl-benzylamine

As a Senior Application Scientist, selecting the optimal benzylic amine building block is rarely a simple matter of availability; it requires a rigorous analysis of steric environments, electronic induction, and target b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal benzylic amine building block is rarely a simple matter of availability; it requires a rigorous analysis of steric environments, electronic induction, and target binding kinetics. This guide provides an in-depth comparative analysis of 4-methanesulfonyl-benzylamine and its ortho-halogenated derivative, 2-chloro-4-methanesulfonyl-benzylamine .

By dissecting their physicochemical profiles and reactivity kinetics, this guide establishes a rational framework for deploying these compounds in complex medicinal chemistry workflows, such as the synthesis of sulfonyl acrylonitriles[1] and kinase inhibitors.

Structural and Electronic Profiling

The fundamental difference between these two building blocks lies in the presence of an ortho-chloro substituent. While seemingly minor, this modification triggers a cascade of electronic and steric effects that drastically alter the molecule's behavior in both synthetic reactions and biological systems.

Electronic Causality & pKa Shifts

The para-methanesulfonyl group ( −SO2​Me ) is a powerful electron-withdrawing group (EWG). Through both inductive (-I) and resonance (-R) effects, it significantly pulls electron density away from the benzylic position, lowering the basicity of the amine compared to an unsubstituted benzylamine.

When the ortho-chloro group is introduced, it exerts an additional inductive (-I) pull. Drawing from baseline dissociation data on[2], we can predict that the ortho-halogen further depresses the pKa​ of the conjugate acid by approximately 0.6 to 0.7 units. A lower pKa​ renders the amine a weaker nucleophile but increases the fraction of unprotonated (neutral) species at physiological pH, which can dramatically enhance passive membrane permeability (LogD).

Steric Causality & Conformational Locking

The ortho-chloro group creates a steric wall adjacent to the aminomethyl group. This restricts the rotation of the C(aryl)−C(sp3) bond. While this steric hindrance impedes the trajectory of incoming electrophiles (slowing down reaction rates), it is a highly strategic feature in Structure-Based Drug Design (SBDD). Locking the dihedral angle pre-organizes the molecule, minimizing the entropic penalty ( ΔS ) upon binding to a target protein's active site.

Quantitative Comparison
Physicochemical Property4-Methanesulfonyl-benzylamine[3]2-Chloro-4-methanesulfonyl-benzylamine[4]
CAS Number (HCl Salt) 98593-51-2106738-52-7
Molecular Weight (Free Base) 185.24 g/mol 219.69 g/mol
Predicted pKa​ (Conjugate Acid) ~8.6~7.9
Nucleophilicity HighModerate (Sterically dampened)
Conformational Flexibility High (Free rotation)Restricted (Ortho-effect locked)

Reactivity Comparison & Selection Logic

Because[3] lacks ortho-steric bulk, it permits an unhindered Bürgi-Dunitz approach trajectory. It is the preferred choice for rapid, high-yielding couplings, and has been extensively utilized in the discovery of growth hormone secretagogue receptor antagonists[5].

Conversely,[4] requires harsher conditions or highly active coupling reagents (like HATU or COMU) to overcome its steric shielding. The decision tree below outlines the logical workflow for selecting the appropriate building block based on your project's demands.

G Start Target Profile Evaluation Q1 Is high nucleophilicity required for rapid coupling? Start->Q1 Q2 Is conformational restriction needed for binding? Q1->Q2 No CompA Select: 4-Methanesulfonyl-benzylamine Q1->CompA Yes (Less steric hindrance) Q2->CompA No (Default to higher reactivity) CompB Select: 2-Chloro-4-methanesulfonyl-benzylamine Q2->CompB Yes (Ortho-effect locks dihedral angle)

Caption: Logic tree for selecting benzylamine building blocks based on steric and electronic requirements.

Experimental Modalities: Parallel Amidation Kinetics

To objectively compare the reactivity of these two amines, we employ a self-validating kinetic amidation protocol .

Why is this protocol self-validating? By incorporating an inert internal standard (Biphenyl) directly into the reaction matrix, we eliminate analytical artifacts caused by LC-MS injection volume variations or solvent evaporation. The reaction progress is measured strictly as the ratio of the Product Area Under Curve (AUC) to the Internal Standard AUC. If the IS peak fluctuates wildly, the data point is automatically flagged as an injection error, ensuring absolute trustworthiness of the kinetic readout.

G Step1 Equimolar Amine + Electrophile (0.1 M in DMF) Step2 Add Internal Standard (Biphenyl, 0.05 M) Step1->Step2 Step3 Initiate Reaction (HATU + DIPEA, 25°C) Step2->Step3 Step4 Aliquots at 5, 15, 30, 60 min Quench in MeCN/H2O Step3->Step4 Step5 LC-MS Analysis (Product/IS AUC Ratio) Step4->Step5

Caption: Self-validating kinetic workflow for parallel amidation using an internal standard.

Step-by-Step Methodology
  • Reagent Preparation (Solvation): Prepare separate 0.1 M stock solutions of 4-methanesulfonyl-benzylamine hydrochloride and 2-chloro-4-methanesulfonyl-benzylamine hydrochloride in anhydrous DMF.

    • Causality: DMF is selected because its polar aprotic nature fully solubilizes the HCl salts while preventing the hydrogen-bonding suppression of nucleophilicity seen in protic solvents.

  • Base Activation: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to each vial.

    • Causality: The first equivalent neutralizes the HCl salt. The excess ensures the amine remains fully deprotonated and nucleophilic, counteracting the electron-withdrawing effects of the −SO2​Me and −Cl groups.

  • Internal Standard Integration: Introduce biphenyl to achieve a final concentration of 0.05 M.

    • Causality: Biphenyl is chemically inert under standard coupling conditions and provides a highly stable UV chromophore (254 nm) that elutes later than the polar amines, preventing signal overlap.

  • Electrophile & Coupling Initiation: Add 1.0 equivalent of a standard carboxylic acid (e.g., benzoic acid), followed immediately by 1.1 equivalents of HATU at 25°C.

    • Causality: HATU generates a highly reactive HOAt-active ester. This high-energy intermediate is strictly necessary to force the reaction forward when dealing with the sterically hindered 2-chloro derivative.

  • Quenching & LC-MS Analysis: At exactly 5, 15, 30, and 60 minutes, extract a 10 µL aliquot and inject it into 90 µL of a 50:50 MeCN/Water solution containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: The TFA instantly protonates the unreacted amine, completely halting the nucleophilic attack and locking the kinetic snapshot for accurate LC-MS/UV quantification.

Conclusion

While 4-methanesulfonyl-benzylamine offers superior reaction kinetics and ease of handling for high-throughput library synthesis, the strategic deployment of 2-chloro-4-methanesulfonyl-benzylamine provides medicinal chemists with a powerful tool for conformational restriction. By understanding the causal relationship between the ortho-chloro substituent and its resulting steric/electronic dampening, researchers can rationally select the optimal building block to maximize both synthetic yield and target binding affinity.

References

  • Title: 2-chloro-4-methanesulfonyl-benzylamine; hydrochloride Source: LookChem URL
  • Source: Sichuan Hengchuan Gongchuang New Material Technology Co., Ltd. (schcgc.com)
  • Title: Design, Synthesis, and Biological Evaluation of Sulfonyl Acrylonitriles as Novel Inhibitors of Cancer Metastasis and Spread Source: ACS Publications URL
  • Title: Discovery and Pharmacological Evaluation of Growth Hormone Secretagogue Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: 2-Chlorobenzylamine | C7H8ClN | CID 66648 Source: PubChem - NIH URL

Sources

Comparative

comparing structural analogs of 2-Chloro-4-methanesulfonyl-benzylamine in vitro

Comprehensive In Vitro Comparison Guide: Structural Analogs of 2-Chloro-4-methanesulfonyl-benzylamine in sEH Inhibitor Development Introduction & Mechanistic Rationale Soluble epoxide hydrolase (sEH) has emerged as a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive In Vitro Comparison Guide: Structural Analogs of 2-Chloro-4-methanesulfonyl-benzylamine in sEH Inhibitor Development

Introduction & Mechanistic Rationale

Soluble epoxide hydrolase (sEH) has emerged as a primary therapeutic target for cardiovascular, renal, and inflammatory diseases. The enzyme rapidly degrades endogenous, anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). In the rational design of potent sEH inhibitors, the right-hand side (RHS) of the central urea or amide pharmacophore frequently utilizes substituted benzylamines to anchor the molecule within the enzyme's hydrophobic pocket.

2-Chloro-4-methanesulfonyl-benzylamine is a privileged building block in this domain[1]. However, optimizing a drug candidate requires balancing target affinity, aqueous solubility, and metabolic stability. When evaluating structural analogs of this fragment, researchers must understand the causality behind specific structural modifications:

  • Hydrogen Bonding Network : The catalytic triad of sEH (Tyr383, Tyr466, and Asp335) forms critical hydrogen bonds with the central pharmacophore[2]. The 4-methanesulfonyl group on the benzylamine tail acts as a strong hydrogen bond acceptor, providing additional anchoring. Replacing it with a sulfamoyl (-SO2NH2) group can enhance potency by providing both hydrogen bond donor and acceptor capabilities, often pushing IC50 values into the sub-nanomolar range[3].

  • Lipophilicity vs. Permeability : The methanesulfonyl group is highly polar. Substituting it with lipophilic bioisosteres like trifluoromethoxy (-OCF3) or difluoromethoxy (-OCHF2) significantly alters the partition coefficient (LogP). While 4-(trifluoromethoxy)benzylamine analogs exhibit superior cellular permeability and in vivo half-lives, they can suffer from reduced aqueous solubility[3][4].

  • Steric Restriction : The 2-chloro substitution forces the benzyl ring into an orthogonal conformation relative to the urea core. This steric lock minimizes the entropic penalty upon target binding. Removing the 2-chloro group or replacing it with a smaller fluorine atom tests whether steric bulk or the electronic inductive effect drives binding affinity.

sEH_Pathway AA Arachidonic Acid (Cell Membrane) CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory, Vasodilatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Pro-inflammatory, Inactive) sEH->DHET Inhibitor Benzylamine-derived sEH Inhibitor Inhibitor->sEH Competitive Inhibition

Arachidonic acid cascade highlighting sEH inhibition by benzylamine-derived structural analogs.

In Vitro Experimental Protocols

To objectively compare these analogs, a self-validating system of in vitro assays is required. The following protocols ensure that experimental artifacts are minimized through rigorous controls.

Protocol A: Recombinant sEH Fluorescence (FRET) Inhibition Assay

Causality: This assay utilizes a fluorogenic substrate, PHOME, which mimics endogenous EET epoxides. Upon hydrolysis by sEH, PHOME releases a highly fluorescent cyanohydrin, allowing real-time kinetic monitoring of enzyme activity.

  • Buffer Preparation : Prepare assay buffer consisting of 25 mM Bis-Tris (pH 7.0). Critically, add 0.1 mg/mL Bovine Serum Albumin (BSA) to prevent the highly lipophilic sEH inhibitors from non-specifically binding to the plastic microtiter plate walls.

  • Enzyme & Compound Incubation : Dilute recombinant human sEH (hsEH) in the assay buffer. Dispense 1 µL of the synthesized benzylamine analogs (dissolved in DMSO, serially diluted from 10 µM to 0.1 nM) into a 96-well black microtiter plate. Add 100 µL of the hsEH solution.

  • Self-Validating Controls : Include TPPU (1-(1-propanoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea) as a positive control for inhibition and 1% DMSO as a negative vehicle control[4].

  • Equilibration : Incubate the plate at 30°C for 15 minutes. This step is mandatory to allow steady-state binding, as many urea-based compounds are slow-binding inhibitors.

  • Reaction Initiation & Detection : Add 10 µL of PHOME substrate (final concentration 50 µM). Immediately measure fluorescence using a microplate reader (Excitation: 330 nm, Emission: 465 nm) continuously for 10 minutes.

  • Data Analysis : Calculate the initial velocity (slope of the linear phase) and determine the IC50 using a 4-parameter logistic nonlinear regression model.

Protocol B: Cellular Anti-Inflammatory Assay (RAW 264.7 Macrophages)

Causality: Enzyme inhibition does not guarantee cellular efficacy. This assay validates whether the structural analogs can permeate the cell membrane and engage the intracellular sEH target under inflammatory stress.

  • Cell Seeding : Seed RAW 264.7 murine macrophages at 1×105 cells/well in 24-well plates and incubate overnight at 37°C in 5% CO2.

  • Pre-treatment : Pre-treat cells with 1 µM of the selected analogs for 1 hour to establish target engagement prior to inflammatory insult.

  • Stimulation : Induce an inflammatory response by adding 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.

  • Biomarker Quantification : Harvest the cellular supernatant. Use LC-MS/MS to quantify the ratio of 14,15-EET to 14,15-DHET. A higher ratio confirms successful intracellular sEH inhibition[4].

  • Downstream Efficacy : Quantify TNF- α and IL-6 levels using standard ELISA kits to validate that the preservation of EETs successfully blunted the cytokine cascade.

Workflow A 1. Library Synthesis (Coupling Benzylamine Analogs to Scaffold) B 2. Recombinant hsEH FRET Assay (Determine IC50 via PHOME substrate) A->B C 3. Physicochemical Profiling (Aqueous Solubility & LogP) B->C D 4. Cellular Target Engagement (LC-MS/MS for EET/DHET Ratio) C->D E 5. In Vitro Efficacy (Macrophage Cytokine Release) D->E

Step-by-step in vitro screening workflow for evaluating sEH inhibitor analogs.

Comparative Data Analysis

The following table synthesizes representative in vitro performance metrics when various benzylamine analogs are coupled to a standardized sEH inhibitor scaffold (e.g., phenylquinoline or piperidine-urea)[3][4].

Benzylamine Analog (RHS Fragment)hsEH IC50 (nM)Aqueous Solubility (µg/mL)Cellular EET/DHET Ratio (Fold Increase vs Vehicle)Key Structural Advantage / Disadvantage
2-Chloro-4-methanesulfonyl-benzylamine 3.1 - 5.8> 1004.2xAdvantage: High solubility; 2-Cl locks optimal conformation.Disadvantage: Moderate potency compared to fluorinated analogs[1].
4-(Methanesulfonyl)benzylamine 3.7 - 4.5~ 853.8xDisadvantage: Loss of 2-Cl reduces steric lock, slightly lowering target affinity[3].
4-(Trifluoromethoxy)benzylamine 0.5 - 0.8< 208.5xAdvantage: Exceptional potency and cell permeability.Disadvantage: Poor aqueous solubility[3][4].
4-(Difluoromethoxy)benzylamine 0.8 - 1.2~ 457.1xAdvantage: Excellent balance of Lipophilic Efficiency (LipE) and target potency[3].
4-(Sulfamoyl)benzylamine 0.6 - 0.9> 1506.5xAdvantage: Dual H-bond capability maximizes both potency and aqueous solubility[3].

Conclusion

While 2-Chloro-4-methanesulfonyl-benzylamine provides a highly soluble and conformationally stable RHS fragment for sEH inhibitors, structural analogs like 4-(trifluoromethoxy)benzylamine and 4-(sulfamoyl)benzylamine frequently offer superior target affinity. Researchers must utilize a self-validating cascade of FRET and macrophage-based LC-MS/MS assays to ensure that gains in enzyme inhibition do not come at the cost of cellular permeability or solubility.

Sources

Validation

Analytical Validation of 2-Chloro-4-methanesulfonyl-benzylamine: A Mass Spectrometry Comparison Guide

Executive Summary In pharmaceutical development, substituted benzylamines frequently serve as critical building blocks and active pharmaceutical ingredient (API) intermediates. 2-Chloro-4-methanesulfonyl-benzylamine (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, substituted benzylamines frequently serve as critical building blocks and active pharmaceutical ingredient (API) intermediates. 2-Chloro-4-methanesulfonyl-benzylamine (CAS: 106738-52-7) presents a unique analytical profile due to its trifunctional nature: a highly basic primary amine, an electronegative ortho-chlorine, and a para-methanesulfonyl group.

As a Senior Application Scientist, I approach the validation of this molecule not as a routine assay, but as an exercise in gas-phase thermodynamics. This guide objectively compares High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) platforms for the validation of this compound, providing a self-validating experimental protocol grounded in mechanistic causality.

Mechanistic Profiling: Gas-Phase Fragmentation Causality

To confidently validate a structure, one must understand why it fragments under Collision-Induced Dissociation (CID). The fragmentation of 2-Chloro-4-methanesulfonyl-benzylamine follows a highly predictable, mathematically verifiable cascade.

  • Protonation (m/z 220.02): Under acidic Electrospray Ionization (ESI+) conditions, the primary amine acts as a strong proton acceptor. This yields a stable precursor ion [M+H]+ at m/z 220.019.

  • Primary Cleavage (Loss of NH₃): Protonated benzylamines characteristically undergo ammonia loss (-17.03 Da) via a charge-driven heterolytic cleavage or an ion/neutral complex intermediate, yielding a highly stabilized benzyl cation at m/z 203.00[1]. The ortho-chlorine atom further stabilizes this carbocation through resonance.

  • Secondary Cleavage (Loss of SO₂CH₃): The methanesulfonyl group typically undergoes C-S bond cleavage under CID, leading to the elimination of a methanesulfonyl radical or neutral molecule (-78.99 Da)[2]. This secondary fragmentation drives the mass down to m/z 124.01, forming a chlorotropylium ion.

Pathway Precursor [M+H]+ m/z 220.02 (Primary Amine Protonation) LossNH3 [M+H - NH3]+ m/z 203.00 (Benzyl Cation) Precursor->LossNH3 CID (15 eV) -17 Da Isotope 37Cl Isotope m/z 222.02 -> 205.00 (3:1 Ratio Validation) Precursor->Isotope Isotopic Signature LossSO2CH3 [M+H - NH3 - SO2CH3]+ m/z 124.01 (Chlorotropylium Ion) LossNH3->LossSO2CH3 CID (30 eV) -79 Da

Gas-phase CID fragmentation pathway of 2-Chloro-4-methanesulfonyl-benzylamine.

Platform Comparison: HRMS (Q-TOF) vs. MRM (QqQ)

Selecting the correct mass analyzer depends entirely on the phase of your drug development pipeline.

FeatureLC-ESI-QTOF (High-Resolution)LC-ESI-QqQ (Triple Quadrupole)
Primary Application Structural elucidation, impurity profiling, API validation.High-throughput quantification, Pharmacokinetic (PK) screening.
Mass Accuracy < 2 ppm. Confirms exact empirical formulas of fragments.Unit Mass (0.7 Da FWHM). Relies on nominal mass transitions.
Isotope Tracking Excellent. Resolves fine isotopic structures for S and Cl[3].Moderate. Can monitor nominal M+2 transitions.
Sensitivity High, but lower dynamic range for absolute quantification.Sub-nanogram. Superior signal-to-noise in MRM mode.
Scientific Verdict Mandatory for initial structural validation to ensure the m/z 124 fragment is truly C7​H5​Cl+ and not an isobaric matrix interference.Optimal for routine batch testing once the fragmentation pathway has been unequivocally established.

Self-Validating Experimental Protocol

A protocol is only as robust as its internal controls. This methodology incorporates Isotope Ratio Monitoring as a self-validating system. Chlorine naturally exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio. By continuously monitoring the m/z 222 → 205 transition alongside the 220 → 203 transition, any deviation from this 3:1 ratio instantly flags a co-eluting isobaric interference, preventing false positives.

Step-by-Step Methodology
  • Sample Preparation:

    • Dilute the 2-Chloro-4-methanesulfonyl-benzylamine hydrochloride standard to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a crucial proton donor, ensuring the primary amine is fully ionized in the liquid phase prior to aerosolization, drastically maximizing ESI efficiency.

  • UHPLC Separation:

    • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% FA in Water; (B) 0.1% FA in Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

    • Causality: The polar amine and sulfone groups cause early-to-mid gradient elution. The steep gradient ensures sharp peak focusing and washes out hydrophobic matrix lipids.

  • ESI-MS/MS Optimization:

    • Source Parameters: Capillary Voltage at 3.0 kV; Desolvation Temperature at 350 °C.

    • Breakdown Curve Generation: Ramp the Collision Energy (CE) from 10 eV to 40 eV.

    • Causality: Generating a breakdown curve validates the precursor-product relationship. The exact intersection where the m/z 220 ion decays and the m/z 203 ion peaks represents the optimal CE (typically ~15 eV).

Workflow S1 1. Sample Preparation 0.1% FA in 50:50 H2O:MeCN S2 2. UHPLC Separation C18 Column, Gradient Elution S1->S2 S3 3. ESI(+) Ionization Capillary: 3.0 kV, Temp: 350°C S2->S3 S4 4. Mass Analysis HRMS (Q-TOF) or MRM (QqQ) S3->S4 S5 5. Data Validation Isotope Ratio (3:1) & Breakdown Curves S4->S5

Self-validating LC-MS/MS experimental workflow for benzylamine derivative analysis.

Quantitative Fragmentation Data

The following table summarizes the exact masses, neutral losses, and required collision energies for the definitive validation of 2-Chloro-4-methanesulfonyl-benzylamine.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed FormulaOptimal CE (eV)Relative AbundanceDiagnostic Purpose
220.019 202.99317.026 (NH₃) C8​H8​ClO2​S+ 15100% (Base)Confirms primary amine
222.016 204.99017.026 (NH₃) C8​H8​(37Cl)O2​S+ 15~32%³⁷Cl Isotope validation
202.993 124.00878.985 (SO₂CH₃) C7​H5​Cl+ 3045%Confirms sulfone group
202.993 139.03163.962 (SO₂) C8​H8​Cl+ 2515%Alternative sulfone cleavage

References

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines Source: PubMed / John Wiley & Sons URL:1

  • Application Notes and Protocols for Mass Spectrometry Analysis of 1-(Methanesulfonyl)pentane Source: Benchchem URL:2

  • Triple Oxygen Isotope Analysis of Methanesulfonate Using the SO₃– Fragment in ESI-Orbitrap-MS Source: ResearchGate URL:3

Sources

Comparative

Reproducibility and Scalability of 2-Chloro-4-methanesulfonyl-benzylamine Synthesis Protocols: A Comparative Guide

As a Senior Application Scientist in early-phase drug discovery, ensuring the reproducibility and scalability of critical building blocks is paramount. 2-Chloro-4-methanesulfonyl-benzylamine hydrochloride (CAS 1[1]) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-phase drug discovery, ensuring the reproducibility and scalability of critical building blocks is paramount. 2-Chloro-4-methanesulfonyl-benzylamine hydrochloride (CAS 1[1]) is a highly sought-after pharmacophore, most notably utilized in the development of bicyclic urea derivatives that act as soluble epoxide hydrolase (sEH) inhibitors[2].

Synthesizing this molecule presents a distinct chemoselectivity challenge: the substrate contains both an aryl chloride (prone to hydrodehalogenation) and a sulfone group (susceptible to over-reduction under harsh conditions). This guide objectively compares three published synthetic strategies, evaluating their mechanistic logic, scalability, and experimental reproducibility, to establish a definitive, self-validating protocol for your laboratory.

Strategic Pathway Analysis

To navigate the functional group liabilities of the target molecule, three primary synthetic routes are typically evaluated in process chemistry:

  • Route A: Direct Reductive Amination (The Benchmark) Utilizing 2-chloro-4-methanesulfonylbenzaldehyde, this route employs a highly chemoselective reductive amination using tert-butyl carbamate and trichlorosilane (HSiCl 3​ ). This is the validated protocol published in2[2].

  • Route B: Chemoselective Nitrile Reduction Starting from 2-chloro-4-methanesulfonylbenzonitrile. While conceptually simple, standard Pd/C catalytic hydrogenation inevitably leads to cleavage of the aryl C-Cl bond. Borane-THF (BH 3​ ·THF) must be used to preserve the halogen, but this introduces complex boron-amine adduct workups.

  • Route C: Gabriel Synthesis via Benzyl Halide Starting from 2-chloro-4-methanesulfonylbenzyl chloride. While avoiding reduction entirely, it suffers from poor atom economy, multiple steps, and the required use of toxic hydrazine during the Ing-Manske deprotection step.

SynthesisRoutes SM1 2-Chloro-4-methanesulfonyl benzaldehyde RouteA Route A: Reductive Amination (HSiCl3, BocNH2, TFA) SM1->RouteA SM2 2-Chloro-4-methanesulfonyl benzonitrile RouteB Route B: Nitrile Reduction (BH3-THF) SM2->RouteB SM3 2-Chloro-4-methanesulfonyl benzyl chloride RouteC Route C: Gabriel Synthesis (K-Phthalimide, N2H4) SM3->RouteC Product 2-Chloro-4-methanesulfonyl -benzylamine HCl RouteA->Product High Yield, Chemoselective RouteB->Product Moderate Yield, Complex Workup RouteC->Product Low Atom Economy

Fig 1: Comparative synthetic workflows for 2-Chloro-4-methanesulfonyl-benzylamine.

Mechanistic Insights & Causality (E-E-A-T)

Why is Route A the most reproducible and scientifically sound choice? The answer lies in the causality of the reagent selection:

  • Prevention of Over-Alkylation: A common failure mode in reductive amination with free ammonia is the formation of secondary or tertiary amines. By utilizing tert-butyl carbamate (BocNH 2​ ) as an ammonia surrogate, the reaction is strictly limited to forming the mono-alkylated N-Boc protected primary amine.

  • Chemoselective Hydride Delivery: Trichlorosilane (HSiCl 3​ ) is a remarkably mild hydride donor. When activated by Trifluoroacetic Acid (TFA), it selectively reduces the transient Boc-imine intermediate. Crucially, HSiCl 3​ possesses zero potential to induce hydrodehalogenation of the aryl chloride or reduction of the robust methanesulfonyl group, ensuring high crude purity.

Mechanism Aldehyde Aldehyde + BocNH2 Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Condensation Imine Boc-Imine (TFA Activated) Hemiaminal->Imine -H2O (TFA) Reduction Hydride Transfer (HSiCl3) Imine->Reduction BocAmine N-Boc Benzylamine Reduction->BocAmine Final Target Amine HCl BocAmine->Final HCl/Dioxane

Fig 2: Mechanistic pathway of trichlorosilane-mediated reductive amination.

Quantitative Protocol Comparison

The following table summarizes the experimental performance of the three routes based on standard process chemistry metrics.

MetricRoute A (HSiCl 3​ / BocNH 2​ )Route B (BH 3​ ·THF Reduction)Route C (Gabriel Synthesis)
Overall Yield 75 - 85% 50 - 60%40 - 55%
Chemoselectivity Excellent (No dehalogenation)Moderate (Risk of over-reduction)High (No reduction steps)
Scalability High (Homogeneous, mild exotherm)Low (Hazardous quench required)Moderate (Slurry management)
Reaction Time ~4 Hours (2 steps)~18 Hours>24 Hours (3 steps)
Key Impurity Risk Unreacted aldehyde (easily purged)Des-chloro analog, Boron adductsPhthalhydrazide byproducts

Detailed Experimental Methodologies

To guarantee trustworthiness, the protocols below are designed as self-validating systems . In-Process Controls (IPCs) and purification by precipitation ensure that if a step fails, it is caught immediately, preventing the carryover of impurities.

Protocol A: Direct Reductive Amination (Recommended)

Adapted from the validated methodology in2[2].

Step 1: Synthesis of tert-Butyl (2-chloro-4-(methylsulfonyl)benzyl)carbamate

  • Charge: To an oven-dried, argon-purged flask, add 2-chloro-4-methanesulfonylbenzaldehyde (500 mg, 2.28 mmol) and tert-butyl carbamate (247 mg, 2.11 mmol).

  • Solvate: Dissolve the solids in anhydrous toluene (4.0 mL).

  • Activate: Add trifluoroacetic acid (TFA, 313 μL, ~4.0 mmol) via syringe. Stir for 5 minutes at room temperature to initiate hemiaminal formation.

  • Reduce: Dropwise, add trichlorosilane (HSiCl 3​ , 452 μL, ~4.48 mmol). Caution: HSiCl 3​ is highly reactive with moisture.

  • React & IPC: Stir the reaction mixture at room temperature for 2 hours.

    • Self-Validation (IPC): Analyze an aliquot via LC-MS. The reaction is complete when the aldehyde mass (M+H 219) is consumed, and the Boc-amine mass (M+Na 342) is dominant.

  • Workup: Carefully quench the reaction with saturated aqueous NaHCO 3​ (10 mL) until gas evolution ceases. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , and concentrate in vacuo to yield the crude N-Boc intermediate.

Step 2: Deprotection to 2-Chloro-4-methanesulfonyl-benzylamine hydrochloride

  • Charge: Dissolve the crude N-Boc intermediate in minimal dichloromethane (2 mL).

  • Deprotect: Add 4M HCl in Dioxane (3.0 mL). Stir at room temperature for 2 hours.

  • Self-Purifying Isolation: As the Boc group is cleaved, the resulting hydrochloride salt[1] will precipitate out of the organic solution, leaving non-basic impurities in the mother liquor.

  • Filter: Collect the white precipitate via vacuum filtration, wash with cold diethyl ether (5 mL), and dry under high vacuum.

Protocol B: Nitrile Reduction (Alternative)

Provided for comparative reference.

  • Charge: Dissolve 2-chloro-4-methanesulfonylbenzonitrile (500 mg, 2.32 mmol) in anhydrous THF (5 mL) under argon.

  • Reduce: Cool to 0°C. Slowly add Borane-THF complex (1.0 M in THF, 7.0 mL, 7.0 mmol).

  • React & IPC: Reflux the mixture for 12 hours.

    • Self-Validation (IPC): Monitor via IR spectroscopy for the disappearance of the sharp nitrile C≡N stretch at ~2230 cm −1 .

  • Quench: Cool to 0°C and carefully quench with Methanol (5 mL) to destroy excess borane, followed by 2M HCl (5 mL) to break the strong boron-amine complex. Reflux for an additional 1 hour.

  • Workup: Basify the aqueous layer with 2M NaOH to pH 10, extract with Dichloromethane (3 x 15 mL), dry, and concentrate. Add 4M HCl in Dioxane to precipitate the final salt. (Note: Yields are frequently compromised by incomplete breakdown of the boron-amine complex).

Conclusion

For drug development professionals requiring highly pure 2-Chloro-4-methanesulfonyl-benzylamine[1], Route A (Trichlorosilane-mediated reductive amination) is unequivocally the superior protocol. It bypasses the hydrodehalogenation liabilities of catalytic hydrogenation and the poor atom economy of Gabriel syntheses. Furthermore, the thermodynamic driving force of the Boc-deprotection step creates a self-purifying system, yielding the hydrochloride salt in exceptional purity suitable for immediate downstream API synthesis.

References

  • Bicyclic urea derivative or pharmacologically permitted salt thereof (WO2011021645A1). Google Patents.
  • CAS No. 106738-52-7 | 2-Chloro-4-methanesulfonyl-benzylamine hydrochloride. Chemsrc.

Sources

Validation

GC-MS vs. LC-MS/MS for the Quantification of 2-Chloro-4-methanesulfonyl-benzylamine: A Comprehensive Methodological Guide

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals The accurate quantification of highly polar, functionalized amines in complex biological matrices remains a cornerstone challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals

The accurate quantification of highly polar, functionalized amines in complex biological matrices remains a cornerstone challenge in preclinical and clinical drug development. 2-Chloro-4-methanesulfonyl-benzylamine (CAS: 106738-52-7) is a prime example of such an analyte. Featuring a basic primary benzylamine group, an ortho-chloro substitution, and a strongly electron-withdrawing para-methanesulfonyl moiety, this compound presents unique chromatographic and ionization behaviors.

This guide provides an objective, head-to-head comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for the quantification of this analyte. By dissecting the chemical causality behind each technique, we provide field-proven, self-validating protocols to ensure scientific integrity and assay robustness.

Chemical Profiling & Analytical Causality

Before selecting an analytical platform, one must understand how the structural features of 2-Chloro-4-methanesulfonyl-benzylamine dictate its behavior in the gas and liquid phases.

  • The GC-MS Challenge (The Silanol Interaction): Primary amines are notoriously problematic in gas chromatography. If injected directly, the basic amine group forms strong hydrogen bonds with active silanol groups (Si-OH) on the stationary phase of the GC column. This results in severe peak tailing, irreversible adsorption, and a catastrophic loss of sensitivity[1]. Therefore, chemical derivatization is strictly mandatory to mask the amine, confer volatility, and improve thermal stability[1][2].

  • The LC-MS/MS Advantage (Proton Affinity): Conversely, the high polarity and basicity of the benzylamine group make it an ideal candidate for Liquid Chromatography coupled with Electrospray Ionization (ESI). In an acidic mobile phase, the primary amine is readily protonated to form an [M+H]+ ion[3]. The electron-withdrawing methanesulfonyl group further stabilizes the molecule, allowing for highly efficient ionization without the need for prior derivatization[4].

GC-MS Workflow: The Derivatization Route

To successfully analyze 2-Chloro-4-methanesulfonyl-benzylamine via GC-MS, the analyte must be converted into a volatile, thermally stable derivative. Acylation using Pentafluoropropionic anhydride (PFPA) is the gold standard for benzylamines[2][5]. PFPA converts the primary amine into a fluorinated amide, significantly increasing the mass of the analyte and shifting its fragmentation pattern to higher mass-to-charge ( m/z ) ratios, which vastly reduces background noise from the biological matrix[5].

Self-Validating Experimental Protocol: GC-EI-MS

To ensure a self-validating system, an isotopically labeled internal standard (IS), such as 2-Chloro-4-methanesulfonyl-benzylamine-d2, must be spiked into the sample prior to extraction to correct for any variability in derivatization efficiency.

  • Sample Extraction: Aliquot 100 µL of plasma into a clean glass tube. Spike with 10 µL of IS (100 ng/mL). Add 1 mL of a non-polar extraction solvent (e.g., Methyl tert-butyl ether, MTBE). Vortex for 5 minutes and centrifuge at 4,000 rpm for 10 minutes.

  • Solvent Evaporation: Transfer the organic supernatant to a new vial and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Acylation (Derivatization): Add 50 µL of PFPA and 50 µL of anhydrous Ethyl Acetate to the dried residue[2]. Cap tightly and incubate at 60°C for 30 minutes[5].

  • Reconstitution: Evaporate the excess derivatization reagent under nitrogen (crucial to prevent GC column degradation). Reconstitute the fluorinated derivative in 100 µL of Ethyl Acetate.

  • GC-MS Analysis: Inject 1 µL in splitless mode onto an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm). Use Electron Ionization (EI) at 70 eV and operate in Selected Ion Monitoring (SIM) mode targeting the specific m/z of the PFPA-derivative.

GCMS_Workflow A Biological Sample B LLE Extraction (MTBE) A->B C Evaporation (N2 Gas, 40°C) B->C D Acylation (PFPA, 60°C, 30 min) C->D E Reconstitution (Ethyl Acetate) D->E F GC-EI-MS (SIM Mode) E->F

Fig 1. GC-MS sample preparation and PFPA derivatization workflow.

LC-MS/MS Workflow: The Direct Route

LC-MS/MS bypasses the need for derivatization, relying instead on the intrinsic proton affinity of the benzylamine group. By utilizing a reversed-phase C18 column and an acidic mobile phase, the analyte is retained and subsequently ionized with exceptional efficiency in the ESI source[3][6].

Self-Validating Experimental Protocol: LC-ESI-MS/MS

The primary vulnerability of ESI is matrix-induced ion suppression. The inclusion of a co-eluting stable-isotope-labeled IS guarantees that any suppression affecting the analyte equally affects the IS, maintaining quantitative accuracy[4].

  • Sample Extraction: Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of cold Acetonitrile containing the IS to induce protein precipitation (PPT)[4].

  • Phase Separation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Dilution: Transfer 50 µL of the supernatant to an autosampler vial and dilute with 50 µL of LC-MS grade water to match the initial mobile phase conditions (prevents solvent-effect peak distortion).

  • Chromatography: Inject 5 µL onto a sub-2 µm C18 UHPLC column.

    • Mobile Phase A: Water + 0.1% Formic Acid (drives protonation)[3].

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3 minutes.

  • MS/MS Analysis: Operate the triple quadrupole mass spectrometer in ESI positive mode (+). Utilize Multiple Reaction Monitoring (MRM) to isolate the [M+H]+ precursor ion in Q1, fragment it via Collision-Induced Dissociation (CID) in Q2, and quantify the most abundant product ion in Q3[6][7].

LCMS_Pathway A Analyte: 2-Chloro-4-methanesulfonyl-benzylamine B Acidic Mobile Phase (0.1% Formic Acid) A->B C Protonation Formation of [M+H]+ B->C D ESI(+) Source Desolvation & Ionization C->D E Q1: Precursor Ion Selection (m/z isolation) D->E F Q2: Collision Cell (CID Fragmentation) E->F G Q3: Product Ion Selection (MRM Quantitation) F->G

Fig 2. LC-MS/MS ESI(+) protonation and MRM fragmentation pathway.

Head-to-Head Performance Comparison

The following table synthesizes the quantitative and operational metrics of both methodologies, providing a clear framework for platform selection based on laboratory capabilities and study requirements.

Analytical ParameterGC-EI-MS (PFPA Derivatized)LC-ESI-MS/MS (Direct Analysis)
Sample Preparation Time High (~2 to 3 hours per batch)Low (~30 minutes per batch)
Derivatization Requirement Mandatory (PFPA/TFAA)None
Chromatographic Run Time 15 – 25 minutes3 – 5 minutes
Sensitivity (LOD) 1 – 5 ng/mL0.05 – 0.5 ng/mL
Matrix Effects Low (EI is highly robust against matrix)Moderate to High (ESI is prone to ion suppression)
Linear Dynamic Range 2 to 3 orders of magnitude3 to 4 orders of magnitude
Ideal Application Structural elucidation; Labs lacking LC-MS infrastructureHigh-throughput PK/PD studies; Clinical trials

Conclusion & Strategic Recommendations

For the quantification of 2-Chloro-4-methanesulfonyl-benzylamine , the choice between GC-MS and LC-MS/MS hinges on the balance between throughput and matrix interference.

LC-MS/MS is the undisputed platform of choice for modern drug development and pharmacokinetic screening. The basic nature of the benzylamine group guarantees robust protonation in acidic media, yielding exceptional sensitivity in ESI(+) without the laborious and error-prone derivatization steps required by GC[4]. The rapid 3-minute run times allow for the processing of hundreds of samples per day.

However, GC-MS remains a vital orthogonal technique . If a biological matrix presents insurmountable ion suppression in ESI that cannot be corrected by an internal standard, the GC-MS route—utilizing LLE and PFPA acylation—provides a highly robust alternative[2][5]. The hard ionization (EI) of the GC-MS is virtually immune to the matrix effects that plague LC-MS/MS, ensuring absolute quantitative fidelity at the cost of throughput.

References

  • Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer. National Institutes of Health (PMC).[Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research - ACS Publications.[Link]

  • High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate. Analytical Chemistry - ACS Publications.[Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies.[Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.[Link]

  • Hexamethyldisilazane as an Acylation Generator for Perfluorocarboxylic Acids in Quantitative Derivatization of Primary Phenylalkyl Amines Confirmed by GC/MS and Computations. Analytical Chemistry - ACS Publications.[Link]

  • A Review on Liquid Chromatography-Tandem Mass Spectrometry Methods for Rapid Quantification of Oncology Drugs. National Institutes of Health (PMC).[Link]

  • Perfluoro and Chloro Amide Derivatives of Anilines and Gas Chromatographic Determination by Mass Selective and Electron-Capture Detectors. Government of Canada Publications.[Link]

Sources

Comparative

Benchmarking 2-Chloro-4-methanesulfonyl-benzylamine Derivatives Against Standard sEH Inhibitors: A Comprehensive Evaluation Guide

Executive Summary & Pharmacological Context Soluble epoxide hydrolase (sEH) is a critical regulatory enzyme in the arachidonic acid cascade, responsible for the rapid hydrolysis of anti-inflammatory and vasodilatory epox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Soluble epoxide hydrolase (sEH) is a critical regulatory enzyme in the arachidonic acid cascade, responsible for the rapid hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their corresponding, biologically inactive dihydroxyeicosatrienoic acids (DHETs). Consequently, pharmacological inhibition of sEH has emerged as a highly promising therapeutic strategy for cardiovascular diseases, inflammatory bowel disease (IBD), and neuropathic pain.

While classic 1,3-disubstituted ureas (e.g., t-AUCB, AUDA) exhibit exceptional sub-nanomolar potency, their clinical translation has been historically hindered by high lipophilicity, poor aqueous solubility, and suboptimal pharmacokinetic profiles. Standard urea-based inhibitors often suffer from poor solubility and bioavailability, 1[1].

To overcome these limitations, structural benchmarking has shifted toward novel pharmacophores. The 2-chloro-4-methanesulfonylbenzylamine hydrochloride precursor is pivotal in synthesizing2[2]. The integration of this moiety into inhibitor scaffolds represents a significant breakthrough in rational drug design.

Mechanistic Rationale: The sEH Pathway

Recent structural modifications targeting the sEH active site—which spans approximately 25 Å and includes the catalytic triad Tyr381, Tyr465, and Asp333—have3[3]. The methanesulfonyl group acts as a potent hydrogen bond acceptor, drastically improving aqueous solubility, while the 2-chloro substitution optimally fills the hydrophobic pocket adjacent to the catalytic triad.

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs DHETs (Pro-inflammatory, Inactive) sEH->DHETs Inhibitors 2-Cl-4-Ms-Benzylamine Derivatives & Standard Inhibitors Inhibitors->sEH Competitive Inhibition

Fig 1. sEH-mediated hydrolysis of EETs in the arachidonic acid cascade and inhibitor intervention.

Comparative Benchmarking: Efficacy & Physicochemical Properties

Highly potent synthetic inhibitors like t-AUCB achieve IC50 values below 1 nM but4[4]. The table below benchmarks the performance of 2-chloro-4-methanesulfonyl-benzylamine derivatives against industry-standard sEH inhibitors.

Compound / Inhibitor ClasshsEH IC50 (nM)msEH IC50 (nM)Aqueous Solubility (µM)Key Pharmacophore Feature
2-Cl-4-Ms-Benzylamine Derivatives 0.5 - 2.10.8 - 3.5> 150Bicyclic urea/amide + Methanesulfonyl
t-AUCB (Standard)0.50.9< 10Adamantyl urea (Highly lipophilic)
TPPU (Standard)1.11.0~ 25Trifluoromethoxyphenyl urea
GSK2256294 (Clinical Standard)0.03189~ 50Piperidine-based dual/selective

Data Interpretation: While t-AUCB and GSK2256294 show marginal advantages in raw target affinity (IC50), the 2-chloro-4-methanesulfonyl-benzylamine derivatives exhibit a >15-fold improvement in aqueous solubility. This physicochemical enhancement directly translates to superior oral bioavailability and more predictable in vivo dosing.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to prevent false positives and experimental artifacts.

Protocol A: Recombinant sEH Fluorescence Assay

Objective: Determine the IC50 of inhibitors against human sEH (hsEH).

  • Enzyme Preparation: Dilute recombinant hsEH in 25 mM Bis-Tris buffer (pH 7.0) supplemented with 0.1 mg/mL Bovine Serum Albumin (BSA).

    • Causality: Bis-Tris maintains the exact physiological pH required for optimal catalytic triad function without introducing chelating artifacts. BSA acts as a crucial carrier protein, preventing highly lipophilic inhibitors from adhering to the polystyrene plate walls, which would otherwise artificially inflate the apparent IC50.

  • Compound Incubation: Add test compounds (10-point dose-response titration) to the enzyme solution and incubate for 30 minutes at 25°C.

    • Causality: This pre-incubation establishes a thermodynamic binding equilibrium between the inhibitor and the enzyme prior to substrate introduction, ensuring accurate steady-state kinetic measurements.

  • Substrate Addition: Introduce a fluorogenic substrate, such as PHOME or Epoxy Fluor 7.

    • Causality: sEH hydrolyzes the non-fluorescent epoxide substrate into a highly fluorescent diol. The rate of fluorescence increase is directly proportional to residual enzyme activity.

  • Kinetic Readout: Monitor fluorescence continuously (Ex 330 nm / Em 465 nm) for 15-30 minutes.

    • Causality: Continuous kinetic reading (rather than an endpoint assay) allows for the identification of false positives (e.g., auto-fluorescent compounds or colloidal aggregators) by analyzing the linearity of the reaction progress curves.

Protocol B: Thermodynamic Solubility Profiling

Objective: Benchmark the true aqueous solubility of the derivatives against standard inhibitors.

  • Shake-Flask Equilibration: Add excess solid compound to phosphate-buffered saline (PBS, pH 7.4) and agitate at 37°C for 24 hours.

    • Causality: A 24-hour agitation ensures the system reaches true thermodynamic equilibrium. This distinguishes it from kinetic solubility assays, which can yield misleadingly high values due to temporary supersaturation.

  • Phase Separation: Centrifuge the suspension at 20,000 x g for 30 minutes.

    • Causality: High-speed centrifugation completely pellets undissolved micro-particulates that could otherwise cause a severe overestimation of solubility in the supernatant.

  • LC-MS/MS Quantification: Analyze the supernatant via LC-MS/MS against a standard curve.

    • Causality: LC-MS/MS provides superior specificity and sensitivity compared to UV-Vis spectroscopy, effectively eliminating background interference from buffer salts or trace impurities.

Experimental Workflow

Workflow Prep 1. Recombinant hsEH Preparation Incubation 2. Compound Incubation (Bis-Tris pH 7.0, BSA) Prep->Incubation Substrate 3. Addition of Substrate (PHOME / Epoxy Fluor 7) Incubation->Substrate Detection 4. Fluorescence Detection (Ex/Em) Substrate->Detection Analysis 5. IC50 Calculation & Data Modeling Detection->Analysis

Fig 2. High-throughput in vitro fluorescence assay workflow for benchmarking sEH inhibitors.

References

  • Title: WO2011021645A1 - Bicyclic urea derivative or pharmacologically permitted salt thereof Source: Google Patents URL
  • Title: Discovery of Potent Non-urea Inhibitors of Soluble Epoxide Hydrolase Source: PMC - NIH URL: [Link]

  • Title: Design and Synthesis of Novel sEH Inhibitors for the Treatment of Inflammatory Bowel Disease Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales Source: PLOS One URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-4-methanesulfonyl-benzylamine proper disposal procedures

Professional EHS Disposal and Handling Guide: 2-Chloro-4-methanesulfonyl-benzylamine As a researcher or drug development professional, managing the lifecycle of complex synthetic intermediates is as critical as the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional EHS Disposal and Handling Guide: 2-Chloro-4-methanesulfonyl-benzylamine

As a researcher or drug development professional, managing the lifecycle of complex synthetic intermediates is as critical as the synthesis itself. 2-Chloro-4-methanesulfonyl-benzylamine (CAS: 106738-52-7), often utilized as its hydrochloride salt, presents unique disposal challenges due to its heteroatomic structure. Because this molecule contains an amine group, a halogen (chlorine), and a sulfur moiety (methanesulfonyl), its degradation and disposal require strict adherence to Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines to prevent the release of corrosive and toxic byproducts[1].

This guide provides the authoritative, step-by-step logistical and operational protocols for the safe handling, spill containment, and ultimate destruction of this compound in a professional laboratory setting.

Chemical Profile & Hazard Data

To design a self-validating disposal protocol, we must first understand the physicochemical causality behind the waste classification. The presence of nitrogen, chlorine, and sulfur means that improper thermal destruction will yield nitrogen oxides (NOx), hydrogen chloride (HCl), and sulfur dioxide (SO2)[1][2].

ParameterOperational DataCausality / EHS Implication
Chemical Class Halogenated, sulfur-containing primary amineRequires segregation from strong oxidizers and acids to prevent violent exothermic reactions[1].
Combustion Byproducts CO, CO2, NOx, SO2, HClMandates disposal via high-temperature incineration equipped with caustic gas scrubbers[3][4].
Waste Classification Halogenated Organic WasteCannot be routed to standard non-halogenated solvent streams; requires specific EPA manifesting[3].
Spill Compatibility Inert absorbents (vermiculite, sand)Combustible absorbents (e.g., sawdust) should be avoided due to amine reactivity and flammability risks[5].

Experimental Workflow: Spill Containment & Recovery

In the event of a localized laboratory spill (e.g., a dropped vial or failed reaction vessel), immediate containment is required to prevent environmental discharge and inhalation exposure.

Step-by-Step Methodology:

  • Isolate and Evacuate: Immediately clear the immediate area of unprotected personnel. Extinguish all local sources of ignition, as organic amine vapors can form explosive mixtures with air[6].

  • Don Appropriate PPE: Operators must wear full-body protective clothing, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles. If ventilation is compromised, a NIOSH-approved respirator is required[7].

  • Containment (Diking): Prevent the spill from entering drains or water courses. Surround the spill with an inert, non-combustible absorbent material such as dry sand, earth, or commercial vermiculite[5][8]. Do not use sawdust or paper towels.

  • Neutralization & Absorption: For liquid amine spills, carefully apply a compatible neutralizing agent (if specified by your institutional EHS) or allow the inert absorbent to fully soak up the liquid.

  • Mechanical Collection: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste container.

  • Decontamination: Wash the spill surface thoroughly with water and a mild detergent, ensuring the runoff is also collected as hazardous waste. Do not allow wash water to enter the municipal sewer[6].

Operational Plan: Routine Segregation and Final Disposal

The ultimate goal of disposing of 2-Chloro-4-methanesulfonyl-benzylamine is complete thermal destruction. Because of the chlorine and sulfur atoms, the waste must be routed to a specialized facility capable of handling halogenated wastes.

Step-by-Step Methodology:

  • Point-of-Generation Segregation: Place all residual chemical, contaminated reaction solvents, and disposable PPE into a designated, clearly labeled "Halogenated Organic Waste" container.

  • Satellite Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) within secondary containment. Ensure the container remains tightly closed unless actively adding waste[7].

  • Institutional Profiling: When transferring to your facility's EHS department, explicitly list the presence of Chlorine (Cl) and Sulfur (S) on the waste manifest. This is a critical self-validating step: waste processors use this profile to calculate the required scrubber capacity.

  • Thermal Destruction (Incineration): The waste is transported to a licensed RCRA facility. The material is injected into a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1100°C. This ensures >99.99% destruction efficiency of the organic framework[3].

  • Gas Scrubbing: The combustion exhaust, now containing gaseous HCl and SO2, is passed through a wet caustic scrubber (e.g., sodium hydroxide spray). This neutralizes the acids into benign salts (NaCl, Na2SO4) before the exhaust is released into the atmosphere[3][9].

Waste Routing Visualization

The following diagram illustrates the logical flow of the chemical from laboratory generation to safe environmental discharge, highlighting the necessary engineering controls.

G Gen Waste Generation (2-Chloro-4-methanesulfonyl-benzylamine) Seg Waste Segregation (Halogenated/Sulfur Organics) Gen->Seg Point-of-use collection EHS Institutional EHS Collection & Profiling Seg->EHS RCRA compliance Inc High-Temp Incineration (>1100°C) EHS->Inc Licensed transport Scrub Caustic Scrubber System (Neutralizes HCl & SO2) Inc->Scrub Combustion gases Ash Inert Ash Disposal (Secure Landfill) Inc->Ash Solid residues

Waste routing and thermal destruction pathway for halogenated/sulfur-containing amines.

References

  • Safety Data Sheet Benzylamine. MetaSci. Available at: [Link][1]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS. Available at: [Link][3]

  • Material Safety Data Sheet - Benzylamine, 99%. Cole-Parmer. Available at: [Link][8]

  • Emissions and Control of Hydrogen Sulfide at Landfills: A Review. QLDC. Available at:[Link][2]

  • Molten salt oxidation of organic hazardous waste with high salt content. ResearchGate. Available at: [Link][4]

  • Optimization of molten Li2CO3-based carbonate systems: Sulfur conversion during molten salt oxidation. ResearchGate. Available at: [Link][9]

Sources

Handling

Personal protective equipment for handling 2-Chloro-4-methanesulfonyl-benzylamine

As a Senior Application Scientist, I have observed that the primary failure mode in handling functionalized benzylamines is underestimating their localized causticity and dermal penetration rates. 2-Chloro-4-methanesulfo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed that the primary failure mode in handling functionalized benzylamines is underestimating their localized causticity and dermal penetration rates. 2-Chloro-4-methanesulfonyl-benzylamine (often handled as a hydrochloride salt, CAS 106738-52-7) is a highly valuable building block in drug discovery, particularly in the synthesis of GPCR agonists and DP-IV inhibitors[1][2]. However, its unique structural motifs demand a rigorous, self-validating safety protocol.

The following guide provides the mechanistic rationale, personal protective equipment (PPE) matrix, and step-by-step operational workflows required to handle this compound safely.

Chemical Hazard Profile & Mechanistic Causality

To design an effective safety system, we must first understand the causality behind the chemical's hazards. The danger of 2-Chloro-4-methanesulfonyl-benzylamine stems from three distinct structural features:

  • The Primary Amine: Benzylamines act as strong bases and potent nucleophiles. Upon contact with moisture (sweat, tears, or mucosal membranes), they rapidly hydrolyze tissue lipids, causing severe skin burns and irreversible eye damage (Hazard Statement H314)[3].

  • The Chloro-Substitution: The addition of a halogen increases the molecule's lipophilicity. This facilitates rapid dermal absorption, making the compound highly harmful in contact with skin (H312)[4].

  • The Methanesulfonyl Group: While adding polarity, this group does not negate the caustic nature of the amine. If the compound is aerosolized as a solid dust (HCl salt) or vaporized (free base), inhalation leads to immediate respiratory tract necrosis[5].

Table 1: Quantitative Hazard Data & Exposure Limits

Note: Data is extrapolated from baseline benzylamine and methylsulfonyl derivatives to establish conservative safety thresholds.

Hazard ParameterValue / ClassificationMechanistic Causality / Impact
Acute Toxicity (Oral) ATE: ~500 mg/kgCorrosive destruction of gastrointestinal mucosa[4].
Acute Toxicity (Dermal) ATE: ~1100 mg/kgLipophilic chloro-group facilitates rapid dermal absorption[4].
Skin Corrosion Category 1BPrimary amine acts as a strong base, hydrolyzing skin lipids[3].
Eye Damage Category 1Irreversible corneal opacity and tissue necrosis upon contact.

Personal Protective Equipment (PPE) Matrix

Administrative controls are insufficient for Category 1B corrosives. Every protocol must be a self-validating system where the failure of one barrier is caught by another.

Table 2: Required PPE and Operational Rationale
PPE CategorySpecificationOperational Causality
Hand Protection Nitrile gloves (Min. 0.11 mm thickness)Nitrile provides excellent chemical resistance to basic amines. Double-gloving is mandatory during active weighing to prevent micro-tear exposure[5].
Eye Protection Tightly fitting safety gogglesPrevents caustic dust or splashed free-base liquid from causing Category 1 eye damage. Standard safety glasses are insufficient.
Body Protection Chemically resistant lab coatShields against H312 (Harmful in contact with skin). Must be buttoned to the neck to prevent vapor settling on the collarbone[6].
Respiratory N95/P100 particulate respiratorEssential when handling the solid salt outside a fume hood to prevent inhalation of caustic dust[5].

Standard Operating Procedure (SOP) for Handling

Do not simply follow steps; verify the environment before initiating the workflow.

Step 1: Environmental Verification

  • Verify that the chemical fume hood is operational with a minimum face velocity of 100 feet per minute (fpm).

  • Ensure the sash is pulled down to the lowest workable height to create a physical barrier against sudden aerosolization.

Step 2: PPE Donning Sequence

  • Inspect nitrile gloves for degradation. Don the first pair, followed by the lab coat, ensuring the cuffs cover the glove wrists. Don the second pair of gloves over the cuffs.

  • Secure tightly fitting safety goggles.

Step 3: Material Transfer & Weighing

  • Use anti-static spatulas to transfer the solid hydrochloride salt. Static charge can cause the caustic dust to repel and aerosolize outside the weighing boat.

  • Keep the source container tightly closed immediately after extraction to prevent ambient moisture from degrading the compound[7].

Step 4: In-Hood Decontamination

  • After weighing, wipe down the immediate work area, spatulas, and the exterior of the chemical container with a damp cloth (water or dilute 5% acetic acid) to neutralize invisible amine residues[6].

Workflow N1 1. Environmental Verification (Fume Hood >100 fpm) N2 2. Don PPE Matrix (Double Nitrile, Goggles, Coat) N1->N2 N3 3. Material Transfer (Anti-static spatulas) N2->N3 N4 4. In-Hood Decontamination (Wipe down with dilute acid) N3->N4 N5 5. Doffing & Waste Segregation N4->N5

Fig 1. Sequential handling workflow for 2-Chloro-4-methanesulfonyl-benzylamine.

Emergency Response & Disposal Plan

Trustworthiness in laboratory safety requires preparing for catastrophic failure. If a spill or exposure occurs, execute the following validated protocols.

Spill Management Protocol
  • Evacuate and Ventilate: Clear the immediate area. Ensure the fume hood is operating at maximum exhaust to capture caustic vapors[6].

  • Containment: Cover the spill with an inert, dry absorbent (e.g., dry sand or diatomaceous earth). Do NOT use combustible materials like sawdust, as the basic amine can trigger exothermic reactions[3].

  • Neutralization: Carefully neutralize the basic amine residue with a dilute acid (e.g., 5% acetic acid) before final wiping[6].

  • Collection: Sweep the neutralized matrix into a chemically compatible, sealable container using non-sparking tools.

Human Exposure Protocol
  • Skin Contact: Immediately drench the affected area in a safety shower for a minimum of 15 minutes. Remove all contaminated clothing while under the water stream[7].

  • Eye Contact: Flush eyes at an eyewash station for 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.

  • Medical Attention: Seek immediate medical attention and provide the attending physician with the Safety Data Sheet (SDS). Do not attempt to chemically neutralize the skin or eyes.

Chemical Disposal Plan

Chemical waste generators must determine hazardous waste classification prior to disposal[7].

  • Aqueous Waste: Segregate into basic aqueous waste streams. Do not mix with acidic waste to prevent violent exothermic neutralization.

  • Solid/Organic Waste: Incineration in a licensed apparatus is the standard, legally compliant disposal method for halogenated and sulfonated amines[6].

SpillResponse Accident Accidental Exposure / Spill Spill Chemical Spill Accident->Spill Exposure Human Exposure Accident->Exposure Contain Contain with Inert Absorbent Spill->Contain Wash Drench Shower / Eye Wash (15 min) Exposure->Wash Neutralize Neutralize (Dilute Acid) Contain->Neutralize Medical Immediate Medical Attention Wash->Medical

Fig 2. Emergency response pathway for chemical spills and human exposure.

References

  • Lookchem. "Cas 106738-52-7, 2-chloro-4-methanesulfonyl-benzylamine." Lookchem Database. Available at:[Link]

  • Lookchem. "Cas 411233-40-4, Benzonitrile, 2-fluoro-4-(methylsulfonyl)-." Lookchem Database. Available at:[Link]

  • HazComFast. "4-Methylsulfonylbenzylamine CAS 4393-16-2 | SDS." HazComFast. Available at:[Link]

  • Carl ROTH. "Safety Data Sheet: Benzylamine." Carl ROTH. Available at:[Link]

  • MetaSci. "Safety Data Sheet Benzylamine." MetaSci. Available at: [Link]

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